Thenylchlor

Catalog No.
S570348
CAS No.
96491-05-3
M.F
C16H18ClNO2S
M. Wt
323.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thenylchlor

CAS Number

96491-05-3

Product Name

Thenylchlor

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C16H18ClNO2S/c1-11-5-4-6-12(2)16(11)18(15(19)9-17)10-14-13(20-3)7-8-21-14/h4-8H,9-10H2,1-3H3

InChI Key

KDWQYMVPYJGPHS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl

solubility

3.40e-05 M

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl

The exact mass of the compound Thenylchlor is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.40e-05 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thenylchlor mode of action VLCFA inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor Profile and VLCFA Inhibition

Property Description
Chemical Family Chloroacetamide herbicide [1] [2]
HRAC/WSSA Group Group K3/Group 15 (Inhibition of VLCFA Synthesis) [1] [3] [2]
IUPAC Name 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1]
Molecular Formula C₁₆H₁₈ClNO₂S [1]
Primary Mode of Action Inhibition of the synthesis of VLCFAs (≥C22) [1] [3]
Specific Biochemical Target VLCFA elongase complex (specifically 3-ketoacyl-CoA synthases, KCSs) in the endoplasmic reticulum [4] [5] [3]
Physiological Effect Inhibition of cell division in roots and shoots, preventing weed emergence [1] [3]
Inhibitory Activity & Physiological Effects
Absorbs through roots and inhibits protein synthesis and cell division [1].
Blocks the VLCFA elongase, a key enzyme complex for producing fatty acids with more than 18 carbon atoms [4] [3].
Leads to a lack of VLCFAs, which are vital components for plant cell membranes and cuticular wax [4].
Causes growth inhibition; susceptible plants fail to emerge or exhibit twisted, malformed leaves [3].

VLCFA Biosynthesis and this compound Inhibition Pathway

The following diagram illustrates the normal biosynthesis of VLCFAs and the specific site where this compound acts as an inhibitor.

G C18_Fatty_Acid C18 Fatty Acid (Malonyl-CoA) Elongase_Complex VLCFA Elongase Complex (4-Step Reaction) C18_Fatty_Acid->Elongase_Complex VLCFA_Product VLCFA Product (>C18) Elongase_Complex->VLCFA_Product Biosynthesis KCS_Enzyme 3-Ketoacyl-CoA Synthase (KCS) (Rate-Limiting Condensation Enzyme) KCS_Enzyme->Elongase_Complex Catalyzes First Step This compound This compound Inhibitor This compound->KCS_Enzyme Inhibits

Experimental Protocol for VLCFA Inhibition

The methodology below, adapted from published research, is used to confirm this compound's effect on VLCFA biosynthesis [5].

Objective: To assess the in vivo inhibition of VLCFA biosynthesis in a plant model (Lemna paucicostata) by this compound.

Procedure:

  • Plant Treatment: Apply this compound to the test plants. A common chloroacetamide herbicide like metazachlor is often used as a positive control, while untreated plants serve as a negative control.
  • Lipid Extraction: After a designated exposure period, harvest the plant tissue and homogenize it. Extract the total lipids using a chloroform-methanol mixture.
  • Fatty Acid Analysis:
    • Derivatize the extracted lipids to form fatty acid methyl esters (FAMEs).
    • Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Data Analysis: Quantify the levels of specific VLCFAs (e.g., C20:0, C22:0, C24:0, C26:0) from the chromatograms. Compare the VLCFA profile of this compound-treated plants with the control groups.

Expected Outcome: A significant reduction in the levels of VLCFAs in the this compound-treated group compared to the untreated control confirms successful inhibition of the VLCFA elongation pathway.

Core Insights for Researchers

This compound is a well-characterized K3/Group 15 herbicide whose primary mode of action is the inhibition of VLCFA synthesis. Its efficacy stems from targeting the condensing enzyme (KCS) in the elongation complex, disrupting the production of critical cellular lipids.

References

Thenylchlor solubility in water and organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for Thenylchlor

The table below summarizes the available quantitative data on this compound's physicochemical properties.

Property Value Conditions / Notes
Water Solubility 11.0 mg L⁻¹ At 20°C and pH 7; considered moderate [1].
Log P (Octanol-Water) 3.53 Indicates high lipophilicity [1].
Solubility in Acetonitrile ≥ 100 μg/mL Confirmed by its formulation as a solution for analytical standards [2].

A key experimental study on pesticide extraction provides indirect, supportive data. Research on a supercritical fluid extraction method for pesticides in wheat flour reported a recovery rate of 91.0% for this compound [3]. This high recovery suggests that the chosen method (using supercritical CO₂ and acetonitrile for elution) is effective, implying favorable solubility properties under those specific conditions.

Analytical Methods for Detection and Quantification

While direct solubility protocols were not found, advanced analytical methods for detecting this compound in complex matrices can inform experimental design. The following workflow outlines a generalized multi-residue analysis approach applicable to various samples.

cluster_0 Extraction Method Options cluster_1 Analysis Technique SamplePrep Sample Preparation Extraction Extraction SamplePrep->Extraction Cleanup Clean-up & Purification Extraction->Cleanup QuEChERS QuEChERS SFE Supercritical Fluid Extraction (SFE) AcidAcn Acidified Acetonitrile Analysis Instrumental Analysis Cleanup->Analysis Data Data & Quantification Analysis->Data LCMS LC-MS/MS GCMS GC-MS/MS

Generalized analytical workflow for pesticide residue analysis.

  • Sample Preparation: For solid samples like plants or food, pulverization is a critical first step. One method uses a ball mill with 3-mm diameter beads at 30 Hz for a total of 20 minutes to create a fine, homogeneous powder [4].
  • Extraction:
    • QuEChERS Method: A common approach uses acetonitrile as the extraction solvent. A scaled-down version for liquid samples uses 400 μL of acetonitrile per 100 μL of sample with partitioning salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) [5].
    • Alternative Solvents: For hair analysis, 0.1% formic acid in acetonitrile has been used effectively for a wide range of pesticides [4].
    • Advanced Technique: Supercritical Fluid Extraction (SFE) using CO₂ can also be employed, with extracted analytes trapped and then eluted with acetonitrile [3].
  • Clean-up: A common purification step uses dispersive Solid-Phase Extraction (d-SPE) with Primary Secondary Amine (PSA) sorbent to remove interfering compounds like fatty acids and organic acids from the extract [4].
  • Analysis: Detection and quantification are typically performed with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry), which offer high sensitivity and selectivity for multiresidue analysis [4] [5] [3].

Suggestions for Further Research

The available data is a starting point, but a complete whitepaper requires more comprehensive information. To fill these gaps, you could:

  • Consult Specialized Databases: Search for this compound in dedicated chemical databases like SciFinder or Reaxys, which often contain more detailed physicochemical data from primary literature.
  • Review Manufacturer Data: Technical data sheets from manufacturers of this compound or its analytical standards may contain unpublished solubility information.
  • Experimental Determination: If no data is found, consider determining the solubility profile experimentally using validated methods like the shake-flask technique, followed by analysis with HPLC or LC-MS.

References

Thenylchlor environmental fate and soil degradation DT50

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Soil Degradation Studies

Research on pesticide soil degradation, such as studies on fungicide dissipation in tomato crops, generally follows a standardized workflow [1]. The key phases of this process are summarized below:

cluster_validation Prerequisite Field Trial\nSetup Field Trial Setup Sample\nCollection & Storage Sample Collection & Storage Field Trial\nSetup->Sample\nCollection & Storage Application Extraction &\nAnalysis Extraction & Analysis Sample\nCollection & Storage->Extraction &\nAnalysis Time-point Samples Analytical\nMethod Validation Analytical Method Validation Analytical\nMethod Validation->Extraction &\nAnalysis Data Processing &\nKinetic Modeling Data Processing & Kinetic Modeling Extraction &\nAnalysis->Data Processing &\nKinetic Modeling Residue Data

Experimental workflow for soil degradation studies

The core components of the protocol include [1]:

  • Field Trial Setup: Studies are conducted in cultivated fields with test compounds applied at recommended and double doses, using a randomized block design with replicate plots and untreated controls.
  • Sample Collection: Soil and crop samples are collected at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10, 15, 30 days after application).
  • Analytical Method Validation: Liquid or gas chromatography coupled with mass spectrometry (LC-MS/MS or GC-MS) is validated for parameters including accuracy, precision, linearity, and limit of quantification (LOQ) [1].
  • Kinetic Modeling: Dissipation data is typically fit to first-order or first+first-order kinetics models to calculate the degradation half-life (DT50) [1].

Data Presentation and Variability

For a substance like Thenylchlor, you would expect data summarizing its dissipation kinetics and half-life. The following table illustrates the type of data typically reported, using other fungicides as an example [1]:

Pesticide Application Dose Half-life (DT50, days) Kinetic Model
Fenamidone Recommended Dose (RD) 2.0 1st + 1st Order
Fenamidone Double Dose (DD) 3.0 1st + 1st Order
Mancozeb Recommended Dose (RD) 2.0 1st + 1st Order
Mancozeb Double Dose (DD) 2.5 1st + 1st Order
Iprovalicarb Recommended Dose (RD) 1.5 1st + 1st Order
Iprovalicarb Double Dose (DD) 2.0 1st + 1st Order

It is critical to note that half-life values are not single fixed numbers. As highlighted in research on pesticide soil half-lives, a single substance can have many reported DT50 values due to factors like soil type, temperature, pH, and microbial community composition [2]. Bayesian statistical models are increasingly used to characterize the resulting distribution of half-lives and estimate the mean DT50 and its variability [2].

How to Locate Specific Data on this compound

To find the specific information you need, I suggest the following approaches:

  • Search Specialized Databases: Query regulatory and scientific databases such as the EPA Pesticide Ecotoxicity Database, the EFSA (European Food Safety Authority) Scientific Publications, the FOOTPRINT Pesticide Properties Database, and PubMed.
  • Use Precise Search Terms: Broaden your search to include terms like "acetamide herbicides environmental fate," "soil degradation chloroacetamide," or search specifically for "this compound DT50" or "this compound soil half-life."
  • Consult Existing Reviews: Look for review articles on herbicide degradation or the environmental fate of similar compounds (e.g., other chloroacetamide herbicides like alachlor or metolachlor) to find mentions of this compound or relevant methodologies.

References

Earthworm Ecotoxicology Data for Thenylchlor

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative ecotoxicological data for Thenylchlor, specific to earthworms, is summarized in the table below.

Test Organism Endpoint Value Conditions Source
Earthworms Acute 14-day LC₅₀ 1000 mg/kg (dw soil) Laboratory conditions PPDB [1]

This data suggests moderate toxicity to earthworms under laboratory conditions [1].

Experimental Protocols and Mechanistic Insights

While a specific protocol for this compound was not found, standard earthworm toxicity testing and relevant mechanistic studies provide a framework.

Standardized Earthworm Toxicity Test

The cited LC50 value likely derives from a test based on the OECD Guideline 222 (Earthworm Reproduction Test) or similar, which typically involves:

  • Test Organism: The species Eisenia fetida is commonly used [2].
  • Exposure System: Adult earthworms are exposed to the chemical mixed into an artificial soil substrate for 14 days.
  • Key Parameters: Temperature of 20°C ± 2°C and a 16:8 hour light:dark cycle are standard.
  • Endpoint Measurement: The LC50 is calculated based on the concentration that causes 50% mortality in the test population after the exposure period.
Potential Mechanism of Action

This compound is a chloroacetanilide herbicide. Research on amide herbicides indicates they may cause cytotoxicity through a specific pathway. The diagram below illustrates this potential mechanism based on studies of related compounds [3].

G Proposed Cytotoxicity Pathway of Amide Herbicides AHs Amide Herbicide (AH) Exposure TRPA1_Exp Increased TRPA1 mRNA Expression AHs->TRPA1_Exp Induces Channel TRPA1 Ion Channel Activation AHs->Channel Binds to TRPA1_Exp->Channel Enhances Calcium Intracellular Calcium Influx Channel->Calcium Causes Cytotoxicity Cytotoxicity & Cell Death Calcium->Cytotoxicity Triggers

This mechanism involves activation of the TRPA1 ion channel, leading to a harmful influx of calcium ions into cells [3]. The experimental workflow to study this is visualized below.

G Workflow for TRPA1-Cytotoxicity Assay Cell_Culture Culture A549 Cells (Human lung epithelium) Treatment Treatment Groups: - AHs Gradient - TRPA1 Inhibitor - TRPA1-KO Cells Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CCK-8) Treatment->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (LDH Release) Treatment->Cytotoxicity_Assay PCR RT-qPCR for TRPA1 mRNA Treatment->PCR Calcium_Assay Calcium Influx Assay (Fluo-4 Dye) Treatment->Calcium_Assay

Summary

Available data indicates this compound has moderate toxicity to earthworms. The potential cellular mechanism involves TRPA1 channel activation and calcium influx, based on studies of related amide herbicides. For a comprehensive risk assessment, you may need to consult specialized toxicological databases or primary literature for further details on chronic toxicity, reproductive effects, and metabolite impacts.

References

Thenylchlor herbicide resistance class HRAC K3

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor Herbicide Profile

The table below summarizes the core identity and properties of this compound.

Property Description
HRAC MoA Group [1] [2] [3] K3
WSSA MoA Group [1] [3] 15
Chemical Family [1] Chloroacetamide
Mode of Action [1] Inhibition of Very Long Chain Fatty Acids (VLCFAs), leading to the inhibition of cell division.
IUPAC Name [1] 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide
Molecular Formula [1] C₁₆H₁₈ClNO₂S
CAS RN [1] 96491-05-3

Environmental Fate and Ecotoxicology Data

The table below presents available data on the environmental behavior and toxicity of this compound.

Parameter Value Notes
Solubility in Water (20°C, pH 7) [1] 11.0 mg l⁻¹ Moderate
Octanol-Water Partition Coefficient (Log P) [1] 3.53 High
Soil Degradation (DT₅₀, aerobic) [1] 14 days Non-persistent; general literature range 1-3 weeks.
Vapour Pressure (20°C) [1] 0.028 mPa Low volatility
Mammalian Acute Oral LD₅₀ (Rat) [1] > 5000 mg kg⁻¹ Low toxicity
Avian Acute LD₅₀ (Bobwhite quail) [1] 2000 mg kg⁻¹ Moderate
Earthworm Acute 14-day LC₅₀ [1] 1000 mg kg⁻¹ Moderate

Mode of Action and Resistance Management

The following diagram illustrates the inhibitory pathway of this compound and the logical framework for resistance management.

G This compound This compound VLCFA_Synthesis VLCFA Synthesis This compound->VLCFA_Synthesis  inhibits Herbicide_Resistance Herbicide Resistance This compound->Herbicide_Resistance  repeated use Application Application Application->this compound Cell_Division Cell Division VLCFA_Synthesis->Cell_Division Inhibition Inhibition Inhibition->this compound Management_Strategy Rotate with different MoA groups (e.g., B, C, G) Herbicide_Resistance->Management_Strategy  manage with

Figure 1: this compound inhibits VLCFA synthesis, disrupting cell division. Repeated use selects for resistant weeds, managed by rotating herbicide MoA groups.

  • Site of Action: this compound is a Very Long Chain Fatty Acid (VLCFA) inhibitor [1] [3]. VLCFAs are essential components for constructing cell membranes and waxes in plants.
  • Physiological Effect: By disrupting the synthesis of these fatty acids, this compound primarily inhibits cell division [1]. This action is most effective on germinating seeds and young, developing shoots and roots of susceptible weeds.
  • Resistance Management Strategy: Weeds resistant to this compound (K3/15) will likely show cross-resistance to other herbicides within the same group [3]. Effective resistance management requires rotating or mixing this compound with herbicides from unrelated MoA groups, such as synthetic auxins (Group O/4), EPSP synthase inhibitors (Group G/9), or ALS inhibitors (Group B/2) [2] [3].

Experimental Protocol Guidance

While the search results do not provide a specific step-by-step protocol for evaluating this compound resistance, the general methodology can be inferred from standard plant science research practices.

  • Resistance Bioassay (Whole-Plant Pot Test): This is the standard method for confirming herbicide resistance.
    • Plant Material: Collect seeds from suspected resistant (R) and known susceptible (S) weed populations.
    • Herbicide Treatment: Grow plants in a controlled environment. At the recommended growth stage (e.g., 1-2 leaf stage), apply a range of this compound doses, including a commercial field rate and a zero-control.
    • Application: Use a laboratory sprayer equipped with a flat-fan nozzle that delivers a precise volume (e.g., 200 L ha⁻¹) at a standardized pressure.
    • Data Collection: After 21-28 days, evaluate the above-ground fresh weight or dry weight of the plants. The dose required to reduce plant growth by 50% (GR₅₀) is calculated for both R and S populations.
    • Resistance Factor (RF): Calculate the RF as RF = GR₅₀ (R) / GR₅₀ (S). An RF significantly greater than 1 indicates resistance.

References

Thenylchlor pre-emergence control annual grasses

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor: Core Chemical and Efficacy Profile

This compound is a selective, systemic chloroacetanilide herbicide used for pre-emergence control of annual grasses and broadleaf weeds, primarily in rice and other upland crops [1] [2].

The table below summarizes its key properties and activity data:

Property Category Specific Parameter Value / Description Notes / Source
Chemical Identity IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide [1] [3]
CAS No. 96491-05-3 [1]
Molecular Formula C₁₆H₁₈ClNO₂S [1]
Molecular Weight 323.84 g/mol [1]
Physicochemical Properties Physical State White solid [1] [2]
Melting Point 72-74 °C [1] [2]
Water Solubility (20°C) 11 mg/L (11 ppm) [1]
Octanol-Water Partition Coeff. (Log P) 3.53 Indicates high hydrophobicity [1]
Herbicidal Activity Pesticide Type Herbicide Selective [1]
Mode of Action Inhibitor of very long-chain fatty acids (VLCFAs) HRAC Group K3 / WSSA Group 15 [1]
Application Pre-emergence or early post-emergence [2]
Efficacy & Activity Absorbed through roots; inhibits cell division [1]
Example Pests Controlled Barnyardgrass, Foxtails, Goosegrass, Crabgrass [1]
Typical Application Rate (Rice) 200 - 270 g active ingredient per hectare [2]
Environmental Fate Soil DT₅₀ (Typical) 14 days Classified as non-persistent [1]
Soil Mobility (Koc) 480 - 2846 Slightly mobile to immobile [1] [2]

Mode of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

This compound belongs to the HRAC Group K3 (WSSA Group 15) and functions as an inhibitor of very long-chain fatty acid (VLCFA) synthesis [1]. The herbicidal effect occurs through the following sequence:

G A This compound Application (Soil applied, pre-emergence) B Uptake by Germinating Weeds (Absorbed through roots and shoots) A->B C Inhibition of VLCFA Synthesis (Key enzymes in elongase complex) B->C D Disruption of Cell Membrane Integrity C->D E Inhibition of Cell Division D->E F Suppression of Shoot & Root Growth E->F G Weed Seedling Death F->G

This biochemical pathway leads to the failure of weed seedling emergence and growth. In field trials, this compound has demonstrated activity equal to or greater than another chloroacetanilide herbicide, pretilachlor, but at lower application rates [2].

Application and Selectivity in Crops

This compound is suitable for pre-emergence or early post-emergence application, providing residual activity that can last up to 30 days under cool conditions [2].

  • Primary Crop Use: Primarily used in paddy rice, where optimum activity is achieved with a paddy water depth of about 3 cm [1] [2].
  • Crop Selectivity: The herbicide has shown good selectivity in several crops. Research indicates no injury to rice crops at up to three times the normal field rate, and good tolerance has been observed in legumes, spinach, cotton, and sunflowers following pre-emergence treatment [2].

Toxicological and Ecotoxicological Profile

The following table summarizes the known safety data for this compound:

Organism / Aspect Test Result Implication
Mammals (Rat) Acute Oral LD₅₀ > 5000 mg/kg Low acute toxicity [1] [2]
Mammals (Rat) Acute Percutaneous LD₅₀ > 2000 mg/kg Low dermal absorption [2]
Birds (Bobwhite Quail) Acute Oral LD₅₀ > 2000 mg/kg Moderate safety [1] [2]
Earthworms 14-day LC₅₀ > 1000 mg/kg Moderate safety [1]
Fish (Carp) 48-hour LC₅₀ 0.76 mg/L Highly toxic to fish [2]
Bees 96-hour LD₅₀ > 100 μg/bee Low toxicity to bees [2]

Research Gaps and Comparative Context

It is important to note that detailed experimental protocols for key experiments, such as specific bioassay methods, soil column leaching studies, or metabolic fate in resistant crops, were not available in the searched literature.

Furthermore, as of the last update in the primary database (2019), this compound was not approved under EC Regulation 1107/2009 for use in the European Union [1].

References

simultaneous pesticide analysis method for Thenylchlor GC-ECD/MS

Author: Smolecule Technical Support Team. Date: February 2026

Method Overview

The information below summarizes a method for the simultaneous analysis of seven herbicides, including Thenylchlor, in agricultural commodities using Gas Chromatography with Electron Capture Detection and Mass Spectrometry (GC-ECD/MS) [1].

Aspect Description
Core Technique GC-ECD and GC-MS (for confirmation) [1]
Target Matrices Apple, green pepper, Kimchi cabbage, hulled rice, soybean [1]
Extraction Solvent Acetone [1]
Partitioning Solvent ( n )-Hexane/Dichloromethane (80/20, v/v) [1]
Clean-up Sorbent Florisil [1]
Reported LOQ for this compound 0.006 mg/kg [1]
Reported Recovery Range 75.7 - 114.8% (for all 7 pesticides) [1]

Experimental Workflow

The following diagram outlines the sample preparation and analysis procedure based on the identified method:

workflow start Agricultural Sample step1 Extraction with Acetone start->step1 step2 Partition with n-Hexane/Dichloromethane step1->step2 step3 Clean-up with Florisil SPE step2->step3 step4 Analysis by GC-ECD/MS step3->step4 end Data Acquisition & Reporting step4->end

Additional Technical Notes

  • This compound Properties: this compound is a chloroacetamide herbicide used for pre-emergence control of annual grasses and broad-leaved weeds in rice and other crops [2]. Its IUPAC name is 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [3] [2].
  • Alternative Method: A separate source describes a method for this compound in rice, soil, and water using GC with nitrogen-phosphorus detection (NPD), involving extraction with acetone or dichloromethane and a two-stage clean-up with C18, Florisil, or alumina cartridges [4].

References

A Generalized QuEChERS Workflow for Pesticide Extraction

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow visualizes the core steps of the QuEChERS method, integrating common procedures from the research [1] [2] [3]. You can adapt this for Thenylchlor by optimizing solvents and sorbents.

G START Sample Preparation (2 g homogenized sample) A Hydration (Add 10 mL water) Stand for 30 min START->A B Solvent Extraction (Add 15 mL acetonitrile) Vortex 1 min A->B C Partitioning (Add MgSO4 & NaCl/salts) Vortex & Centrifuge B->C D Clean-up (d-SPE) (Transfer extract to PSA, MgSO4, etc.) Vortex & Centrifuge C->D E Analysis (Reconstitute in solvent) GC-MS/MS or LC-MS/MS D->E

Detailed Experimental Protocol

This protocol is an amalgamation of the methods found in the search results, particularly adapting the approaches used for traditional Chinese medicines and fruits [1] [2].

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade), Methanol (HPLC grade) [1].
  • QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Acetate Trihydrate (C₂H₃NaO₂·3H₂O) [1] [2].
  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB) [1] [2].
  • Standards: this compound analytical standard (e.g., purity >95%).
  • Equipment: Analytical balance, vortex mixer, centrifuge (capable of ≥ 4200 rpm), ultrasonic bath, nitrogen evaporator, GC-MS/MS or LC-MS/MS system [1].
Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and make up to volume with acetonitrile. Store at -18°C [1].
  • Working Standard Solutions: Prepare a series of working solutions (e.g., 0.01, 0.02, 0.05, 0.1, 0.2 µg/mL) by diluting the stock solution with acetonitrile for calibration.
Sample Preparation (e.g., for 2 g of plant material)
  • Weighing: Precisely weigh 2.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
  • Hydration: Add 10 mL of deionized water. Vortex to mix thoroughly and let the sample stand for 30 minutes to ensure complete rehydration [1] [2].
  • Extraction:
    • Add 15 mL of acetonitrile to the tube.
    • Add ceramic homogenizers for improved grinding.
    • Vortex vigorously for 1 minute.
  • Partitioning:
    • Add the salt mixture. A common formulation is 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate [2]. Alternatively, 4 g MgSO₄ and 1 g NaCl can be used [3].
    • Immediately shake the tube vigorously for 1 minute to prevent salt clumping.
    • Centrifuge at ≥ 4200 rpm for 5 minutes.
Extract Clean-up (d-SPE)
  • Transfer: Transfer a portion (e.g., 6-8 mL) of the upper acetonitrile layer into a 15-mL d-SPE tube containing a clean-up sorbent mixture. A typical mixture is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 [2]. The choice of sorbents can be optimized for your specific sample matrix.
  • Clean-up: Vortex the mixture for 1 minute.
  • Clarify: Centrifuge at ≥ 4200 rpm for 5 minutes.
Analysis by GC-MS/MS or LC-MS/MS
  • Reconstitution: Transfer the purified supernatant to an autosampler vial. If necessary, evaporate an aliquot to dryness under a gentle stream of nitrogen and reconstitute in an appropriate solvent (e.g., 1 mL of ethyl acetate or initial mobile phase) [1].
  • Instrumental Analysis: The specific parameters must be optimized for this compound. The table below summarizes general conditions derived from the literature.
Parameter GC-MS/MS Example [1] LC-MS/MS Example [2]
Instrument Shimadzu GCMS-TQ8040 LC-ESI-MS/MS System
Column Restek Rxi-5sil-MS (30 m × 0.25 mm × 0.25 µm) Atlantis T3 Column
Mobile Phase Helium (carrier gas, 1.2 mL/min) (a) 10 mM Ammonium Formate + 0.1% Formic Acid; (b) Acetonitrile
Oven Program 60°C (1 min) → 180°C @ 25°C/min → 310°C @ 10°C/min (hold 10 min) Gradient to be optimized
Injection Splitless, 250°C Not specified
Ionization Electron Ionization (EI) Electrospray Ionization (ESI)
Detection Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM)

Method Validation Parameters

For any newly developed method, validation is crucial. The following table lists key parameters and typical acceptance criteria based on the consulted studies [1] [2] [3].

Validation Parameter Typical Target Reference & Context
Linearity (R²) ≥ 0.990 R² up to 0.999 for 147 pesticides [1]
Recovery (%) 70 - 120% 70-120% for >90% of 147 pesticides [1]
Precision (RSD%) ≤ 20% RSD < 20% for over 90% of pesticides [1]
LOD (Limit of Detection) 0.01 - 0.05 mg/kg LOD 0.01–0.05 mg/kg for 147 pesticides [1]
LOQ (Limit of Quantification) e.g., 10 ng/mL LOQ of 10 ng/mL for 260 pesticides in urine [3]

Critical Considerations for Method Development

Since a direct protocol for this compound is unavailable, you will likely need to optimize the general method.

  • Solvent and Sorbent Optimization: The choice of extraction solvent (acetonitrile vs. ethyl acetate/n-hexane) and d-SPE sorbents (PSA, C18, GCB) is highly dependent on the sample matrix and the chemical properties of this compound [1] [2]. For instance, the citrate-buffered QuEChERS provided cleaner extracts for some pesticides in persimmon compared to the acetate-buffered version [2].
  • Instrumental Tuning: The most critical step will be to determine the optimal MRM transitions, collision energies, and retention time for this compound on your specific mass spectrometer.
  • Matrix Effects: Always use matrix-matched calibration standards (prepared in blank matrix extract) to compensate for signal suppression or enhancement, which is a common issue in MS analysis [3].

References

Thenylchlor Analytical Performance Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key analytical data for Thenylchlor obtained from a validated multiresidue method using supercritical fluid extraction and GC-MS/MS analysis [1]. This serves as a crucial reference point for your HPLC work.

Parameter Value / Result
Recovery (%) 91.0%
Spiking Level 0.1 ppm (mg/kg)
Instrumentation GC-MS/MS
Extraction Technique Supercritical Fluid Extraction (SFE)

Suggested HPLC Method Development Strategy

Based on the chemical behavior of this compound and common practices for similar herbicides, here is a detailed protocol for developing your HPLC method.

Sample Preparation

While the source data uses SFE [1], a more common and accessible approach for crops is the QuEChERS method.

  • Procedure:
    • Homogenization: Finely chop and homogenize the crop sample (e.g., 10 g) with dry ice in a blender [2].
    • Extraction: Place the homogenized sample into a centrifuge tube. Add acetonitrile (e.g., 10 mL) and shake vigorously. Use a QuEChERS extraction kit containing salts like MgSO₄ and NaCl to induce partitioning [3] [2].
    • Clean-up: For fatty samples, perform liquid-liquid partitioning with n-hexane to remove fats [3]. Transfer the acetonitrile layer to a dSPE tube containing sorbents (e.g., C18, PSA) for further clean-up [3] [2].
    • Concentration: Evaporate the final extract to dryness under a gentle nitrogen stream and reconstitute in a solvent compatible with your HPLC mobile phase (e.g., methanol or acetonitrile) [1].
HPLC Instrumental Configuration

The following configuration is recommended as a starting point for Reverse-Phase (RP) HPLC, which is suitable for non-polar compounds like this compound.

  • Column: C18 column is standard. Dimensions can start with 150 mm or 250 mm in length, 4.6 mm internal diameter, and 5 µm particle size [4] [5].
  • Mobile Phase: Given the non-polar nature of this compound, a mixture of a polar solvent and water is needed. A good starting point is Acetonitrile and Water [5]. To improve peak shape, you may add a volatile acid like 0.1% Formic Acid [4]. Begin with a high ratio of organic solvent (e.g., 70:30 to 80:20, Acetonitrile:Water) and adjust for optimal retention time [5].
  • Detection: Since this compound is likely a chromophoric compound, a UV or Photo-Diode Array (PDA) Detector is suitable. Start with a scan to determine the optimal wavelength. For chloroacetamide herbicides, wavelengths between 210 nm and 260 nm are common [6] [5].
  • Flow Rate: 0.8 to 1.0 mL/min is a standard starting point [6] [4].
  • Column Temperature: 25°C to 40°C [6] [5].

The workflow for the method development and validation process is outlined below:

cluster_optimization Optimization Cycle Start: Method Development Start: Method Development Sample Preparation (QuEChERS) Sample Preparation (QuEChERS) Start: Method Development->Sample Preparation (QuEChERS) HPLC Instrumental Setup HPLC Instrumental Setup Sample Preparation (QuEChERS)->HPLC Instrumental Setup Method Optimization Method Optimization HPLC Instrumental Setup->Method Optimization Full Method Validation Full Method Validation Method Optimization->Full Method Validation Evaluate Parameters Evaluate Parameters Method Optimization->Evaluate Parameters Final Validated Method Final Validated Method Full Method Validation->Final Validated Method Adjust Conditions Adjust Conditions Evaluate Parameters->Adjust Conditions Adjust Conditions->Method Optimization

Method Optimization and Validation

Once a preliminary method is established, systematic optimization and validation are essential.

  • Optimization via Experimental Design: Use a statistical approach like D-optimal design to efficiently optimize critical parameters (e.g., column temperature, mobile phase composition, flow rate) and understand their interactions, saving time and resources [6].
  • Validation Parameters: The method must be validated according to ICH or other international guidelines [7] [8]. Key parameters to assess are [9] [8]:
    • Specificity: Ensure no interference from the sample matrix.
    • Linearity & Range: Prepare calibration standards across the expected concentration range (e.g., 5-100 µg/kg). The correlation coefficient (r²) should be >0.990 [3] [2].
    • Accuracy: Perform recovery studies by spiking blank samples at multiple levels (e.g., 10, 50, 100 µg/kg). Recovery of 70-120% with an RSD ≤20% is generally acceptable [3].
    • Precision: Determine repeatability (intra-day) and intermediate precision (inter-day, different analysts). An RSD of ≤20% is typically acceptable for trace analysis [3].
    • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified. For pesticides, LOQs of ≤10 µg/kg are common and desirable [3] [2].

Experimental Protocol: Recovery and Linearity Check

This is a sample protocol to initiate your validation experiments.

  • Materials: this compound standard, pesticide-free crop matrix, acetonitrile (HPLC grade), water (HPLC grade), QuEChERS kits, volumetric flasks, HPLC system with UV/PDA detector.
  • Procedure:
    • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Serially dilute to make working standards.
    • Calibration Curve: Prepare matrix-matched calibration standards in blank sample extract at, for example, 5, 10, 25, 50, and 100 µg/kg.
    • Recovery Samples: Spike blank homogenized crop samples with this compound standard at Low, Medium, and High levels (e.g., 10, 50, 100 µg/kg). Prepare at least five replicates per level.
    • Analysis: Process all samples (calibration and recovery) through the sample preparation and HPLC analysis protocol.
    • Calculation: Plot the peak area against concentration for the calibration curve to assess linearity. Calculate the recovery % for spiked samples by comparing the measured concentration to the theoretical spiked concentration.

References

Comprehensive Application Note: Development and Validation of a Stability-Indicating HPLC Method for Thenylchlor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Stability-indicating methods are essential analytical tools in pharmaceutical development that must reliably discriminate between the active pharmaceutical ingredient (API) and its degradation products under various stress conditions. These methods are mandatory requirements per International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) to establish product shelf life, storage conditions, and packaging requirements [1]. The fundamental principle underlying stability-indicating methodology is that the analytical procedure must accurately quantify the API without interference from degradation products, process impurities, or excipients, thereby providing confidence in the method's ability to monitor product quality throughout its shelf life.

The validation of stability-indicating methods follows rigorous regulatory standards outlined in ICH Q2(R1) and USP General Chapter <1225>, which define validation parameters and acceptance criteria that must be demonstrated to prove method suitability [2]. For Thenylchlor, a chloroacetanilide herbicide with potential pharmaceutical applications, establishing a validated stability-indicating method is particularly important due to the compound's sensitivity to environmental factors. This application note provides a comprehensive protocol for the development, validation, and application of a stability-indicating HPLC method for this compound, incorporating modern chromatographic approaches and regulatory-compliant validation practices to ensure reliability and accuracy in quality control laboratories.

Forced Degradation Studies and Stability-Indication

Workflow and Experimental Design

Forced degradation studies are critical components of stability-indicating method development that intentionally expose the API to severe stress conditions to generate representative degradation products. These studies serve to elucidate degradation pathways, identify potential degradation products, and verify method specificity by demonstrating separation of degradation products from the main peak. The experimental workflow for forced degradation studies follows a systematic approach with clearly defined objectives at each stage, as illustrated below:

G Start This compound API FD Forced Degradation Studies Start->FD Acid Acid Hydrolysis FD->Acid Base Base Hydrolysis FD->Base Oxidative Oxidative Stress FD->Oxidative Thermal Thermal Stress FD->Thermal Photolytic Photolytic Stress FD->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Specificity Specificity Assessment Analysis->Specificity MethodValid Method Validation Specificity->MethodValid Specificity Confirmed

Figure 1: Forced Degradation Study Workflow for Establishing Stability-Indication

Detailed Stress Conditions and Specifications

Well-designed forced degradation studies should achieve approximately 5-20% degradation of the main compound to ensure sufficient degradation product formation without excessive destruction of the API. The table below outlines recommended stress conditions for this compound based on successful applications for similar compounds:

Table 1: Recommended Forced Degradation Conditions for this compound

Stress Condition Recommended Conditions Duration Target Degradation Assessment Parameters
Acid Hydrolysis 0.1-1N HCl at 40-60°C 30 min - 24 hours 5-15% Peak purity, resolution from main peak
Base Hydrolysis 0.1-1N NaOH at 40-60°C 30 min - 24 hours 5-15% Formation of specific degradants
Oxidative Stress 0.3-3% H₂O₂ at room temperature 30 min - 24 hours 5-15% Mass balance, peak purity
Thermal Stress 40-105°C (solid/solution) 1-7 days 5-15% Degradation profile
Photolytic Stress UV light (ICH Q1B) 5-10 days 5-15% Photo-degradant formation
Humidity Stress 75-90% RH at 25°C 1-4 weeks 5-15% Hydrolytic degradation

For each stress condition, sample preparation follows a standardized approach: prepare this compound at a concentration of 0.1-1.0 mg/mL in an appropriate solvent, apply stress conditions, periodically monitor degradation, and immediately neutralize or dilute the sample upon achieving target degradation to prevent further degradation. Method specificity is confirmed by demonstrating peak purity of Thenylchrom using photodiode array detection (peak purity index > 0.999) and baseline separation (resolution > 2.0) between this compound and all degradation products [2].

Method Validation Parameters and Acceptance Criteria

Comprehensive Validation Framework

Method validation systematically demonstrates that the analytical procedure is suitable for its intended purpose through defined laboratory studies. According to ICH Q2(R1) and USP <1225>, the validation of stability-indicating methods must include specific parameters with predetermined acceptance criteria that ensure method reliability and reproducibility [2]. The validation process follows a phase-appropriate approach, with early development requiring limited validation and late-phase methods requiring comprehensive validation with strict adherence to regulatory standards.

Table 2: Method Validation Parameters and Acceptance Criteria for this compound Stability-Indicating Method

Validation Parameter Methodology Acceptance Criteria Reference
Specificity Resolution from closest eluting degradant Resolution ≥ 2.0; Peak purity index ≥ 0.999 [2]
Linearity 5 concentrations (50-150% of target) Correlation coefficient ≥ 0.999; y-intercept ≤ 2% of target response [3]
Accuracy (Assay) Spiked placebo at 3 levels (80%, 100%, 120%) Mean recovery 98-102%; %RSD ≤ 2.0% [2]
Accuracy (Impurities) Spiked placebo at 3 levels (LOQ-150% specification) Mean recovery 95-105% (≥0.1% level); 90-110% (<0.1% level) [2]
Precision (Repeatability) 6 injections at 100% concentration %RSD ≤ 1.0% for assay; ≤ 5.0% for impurities (≥0.1%) [2]
Intermediate Precision Different days, analysts, instruments %RSD ≤ 2.0% for assay; P-value > 0.05 [2]
Range Established from linearity and accuracy Typically 80-120% of test concentration [3]
Detection Limit (LOD) Signal-to-noise ratio 3:1 Visual or statistical evaluation [4]
Quantitation Limit (LOQ) Signal-to-noise ratio 10:1 Accuracy 80-120%; Precision ≤ 15% RSD [4]
Robustness Deliberate variations in method parameters System suitability criteria still met [1]
System Suitability Testing

System suitability testing serves as the final verification that the complete chromatographic system operates correctly at the time of analysis. These tests are integral components of chromatographic methods that verify the resolution and reproducibility of the system are adequate for the intended analysis [5]. System suitability parameters must be established during method validation and monitored throughout the method's lifecycle to ensure consistent performance.

Table 3: System Suitability Requirements for this compound HPLC Method

| Parameter | Requirement | Test Method | |---------------|-----------------|-----------------| | Theoretical Plates (N) | ≥ 2000 | Calculate from this compound peak | | Tailing Factor (T) | ≤ 2.0 | Calculate from this compound peak | | Repeatability | %RSD ≤ 1.0% for 5-6 injections of standard | | Resolution (Rs) | ≥ 2.0 between this compound and closest degradant | | Signal-to-Noise Ratio | ≥ 10 for LOQ level impurities |

The relationship between system suitability testing and the overall validation framework demonstrates how qualified instrumentation, validated methods, and system verification interconnect to ensure data quality:

G AIQ Analytical Instrument Qualification (AIQ) AMV Analytical Method Validation AIQ->AMV SST System Suitability Testing AMV->SST DQ Design Qualification IQ Installation Qualification DQ->IQ OQ Operational Qualification IQ->OQ PQ Performance Qualification OQ->PQ PQ->AIQ Specificity Specificity Specificity->AMV Accuracy Accuracy Accuracy->AMV Precision Precision Precision->AMV Plates Theoretical Plates Plates->SST Tailing Tailing Factor Tailing->SST Resolution Resolution Resolution->SST

Figure 2: Relationship Between Instrument Qualification, Method Validation, and System Suitability

Experimental Protocols

Detailed Forced Degradation Protocol

Forced degradation studies should be conducted following a standardized protocol to ensure consistent and reproducible results. The following step-by-step procedure provides a detailed methodology for conducting forced degradation studies on this compound:

  • Sample Preparation: Accurately weigh 20 mg of this compound API into a 20 mL volumetric flask. Add 15 mL of methanol and sonicate for 5-10 minutes to completely dissolve the API [4].

  • Acid Degradation Study: Add 2 mL of 5N HCl to the volumetric flask containing the this compound solution. Allow the solution to stand at room temperature for 30 minutes. After 30 minutes, neutralize the solution with 2 mL of 5N NaOH. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

  • Base Degradation Study: Add 2 mL of 5N NaOH to the volumetric flask containing the this compound solution. Allow the solution to stand at room temperature for 60 minutes. After 60 minutes, neutralize the solution with 2 mL of 5N HCl. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

  • Oxidative Degradation Study: Add 2 mL of 3% hydrogen peroxide to the volumetric flask containing the this compound solution. Allow the solution to stand at room temperature for 24 hours. After 24 hours, dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

  • Thermal Degradation Study: Spread a sufficient quantity of this compound API in a thin layer in a petri dish. Cover with aluminum foil punctured with small holes to allow air exchange. Place in a hot air oven at 105°C for 72 hours. After cooling in a desiccator, weigh 20 mg of the stressed API into a 20 mL volumetric flask. Add 15 mL of methanol and sonicate to dissolve. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

  • Photolytic Degradation Study: Spread a sufficient quantity of this compound API in a thin layer in a petri dish. Cover with aluminum foil punctured with small holes to allow light exposure. Expose to direct sunlight for 7 days. After exposure, weigh 20 mg of the stressed API into a 20 mL volumetric flask. Add 15 mL of methanol and sonicate to dissolve. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].

Method Validation Protocol

Method validation must be conducted according to a predefined protocol with predetermined acceptance criteria. The following protocol provides a detailed approach for validating the this compound stability-indicating method:

  • Specificity: Inject blank (mobile phase), placebo (if drug product), standard solution, individually stressed samples, and a mixture of this compound with available impurities. Record chromatograms and evaluate for interference at the retention time of this compound. Calculate resolution between this compound and the closest eluting degradant. Determine peak purity using a photodiode array detector across the peak [2].

  • Linearity: Prepare standard solutions at five concentration levels spanning 50-150% of the target analytical concentration (typically 80%, 90%, 100%, 110%, 120%). Inject each solution in triplicate. Plot average peak area against concentration and perform linear regression analysis. Calculate correlation coefficient, y-intercept, and slope. The correlation coefficient should be ≥0.999, and the y-intercept should be ≤2% of the target response [3].

  • Accuracy (Recovery): Prepare placebo solutions (for drug product) or blank solutions (for API) spiked with this compound at 80%, 100%, and 120% of the target concentration. Prepare three preparations at each level. Inject each preparation and calculate the recovery percentage by comparing the measured amount to the theoretical amount. Calculate mean recovery and %RSD at each level [2].

  • Precision (Repeatability): Prepare six independent sample preparations at 100% of the test concentration from a homogeneous sample. Inject each preparation and calculate the %RSD of the assay results. The %RSD should be ≤1.0% for the API assay [2].

  • Intermediate Precision: Repeat the precision study on a different day, using a different analyst, and different HPLC system if available. Prepare six independent sample preparations as in the repeatability study. Inject each preparation and calculate the %RSD. Compare the results from both studies using statistical tests (F-test, t-test) [2].

  • Detection and Quantitation Limits: Prepare serial dilutions of this compound standard solution. Inject each dilution and measure the signal-to-noise ratio. The LOD is the concentration that gives a signal-to-noise ratio of 3:1. The LOQ is the concentration that gives a signal-to-noise ratio of 10:1 and can be quantified with acceptable accuracy and precision (80-120% recovery, %RSD ≤15%) [4].

  • Robustness: Deliberately vary method parameters including mobile phase composition (±2%), column temperature (±2°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). Evaluate the effect of each variation on system suitability parameters [1].

LC-MS Characterization of Degradation Products

Structural Elucidation Protocol

LC-MS characterization provides critical structural information about degradation products that facilitates understanding of degradation pathways and potential toxicological implications. The protocol for LC-MS characterization of this compound degradation products involves:

  • Instrumentation: Utilize an LC-MS system consisting of an HPLC with photodiode array detector coupled to a mass spectrometer with electrospray ionization (ESI) source. The mass analyzer can be a single quadrupole, triple quadrupole, or ion trap system capable of measuring accurate masses [1].

  • Chromatographic Conditions: Use the same chromatographic conditions established for the stability-indicating method with modification to use volatile buffers (ammonium formate or ammonium acetate) compatible with MS detection. A column with the same stationary phase chemistry but dimensions optimized for MS detection (e.g., 2.1 mm internal diameter) may be employed [1].

  • Mass Spectrometry Parameters: Optimize MS parameters including ionization mode (positive/negative), source temperature, desolvation temperature, desolvation gas flow, cone voltage, and collision energy. Perform full scans over an appropriate mass range (e.g., m/z 50-1000) to identify potential molecular ions of degradation products .

  • Data Analysis: Compare chromatograms of stressed samples with unstressed controls to identify degradation products. Extract ion chromatograms for potential molecular ions and fragment ions. Interpret mass spectra to propose structures of degradation products based on fragmentation patterns and accurate mass measurements .

Application to this compound

For This compound, specific degradation products expected would include hydrolysis products (resulting from cleavage of the amide bond), oxidative products (N-oxide, hydroxylated derivatives), and photodegradation products. The structural information obtained from LC-MS analysis allows for evidence-based identification of degradation pathways and provides scientific justification for the stability-indicating capability of the method. This comprehensive characterization supports regulatory submissions and provides scientific understanding of the drug's stability profile [1].

Conclusion

The development and validation of a stability-indicating method for this compound requires a systematic approach that integrates forced degradation studies, method optimization, and comprehensive validation. This application note provides detailed protocols and acceptance criteria based on current regulatory standards and industry best practices. By following this approach, laboratories can establish a validated method that reliably monitors the quality, purity, and stability of this compound throughout its lifecycle, thereby ensuring patient safety and product efficacy.

The successful implementation of this methodology requires meticulous attention to experimental details, particularly during forced degradation studies where appropriate stress conditions must be carefully selected to generate relevant degradation products without causing excessive degradation. The validation studies must be conducted with strict adherence to predetermined acceptance criteria, and system suitability must be verified before each analytical session to ensure ongoing method performance.

References

Thenylchlor analytical reference standard preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Thenylchlor

Basic Chemical Properties:

  • IUPAC Name: 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide [1]
  • CAS Registry Number: 96491-05-3 [1]
  • Molecular Formula: C₁₆H₁₈ClNO₂S [1]
  • Chemical Class: Chloroacetamide herbicide [1]
  • Activity: Selective herbicide controlling annual grasses and broadleaf weeds in various crops [1]

Sample Preparation Protocols

QuEChERS Method for Urine Matrices

The QuEChERS approach provides an efficient sample preparation methodology for this compound analysis in biological samples [2].

Table 1: Scaled-down QuEChERS procedure for 100 μL urine sample

Step Reagents & Materials Parameters
Extraction 400 μL acetonitrile [2] Vortex mixing
Partitioning 40 mg MgSO₄ + 10 mg NaCl [2] Ice bath cooling to prevent pesticide degradation [2]
Centrifugation - 4000 rpm for 10 minutes [2]
Cleanup Not required for this method [2] -
Analysis Ready Reconstitution in appropriate solvent -

This scaled-down protocol demonstrated average recovery of 92.3% for 260 pesticides including this compound, with 99.2% of analytes showing recovery rates of 70-120% with RSD ≤20% [2].

Mini-SPE Method for Complex Matrices

For complex matrices like tobacco, the mini solid-phase extraction method offers superior cleanup efficiency [3].

Table 2: Mini-SPE procedure for 1g tobacco sample

Step Reagents & Materials Parameters
Extraction 10 mL acetonitrile with 0.1% acetic acid + internal standard [3] Vortex at 2000 rpm for 10 min [3]
Centrifugation - 4000 rpm for 10 minutes [3]
Mini-SPE Cleanup Commercial mini-SPE column [3] Load 1 mL supernatant, slow release [3]
Concentration Vacuum concentrator [3] 45°C [3]
Reconstitution 0.5 mL n-hexane/acetone (1:1, v/v) [3] Vortex 30 seconds [3]
Filtration 0.22-μm Nylon membrane [3] Prior to GC-MS analysis [3]

The mini-SPE method significantly reduces matrix interferences and provides higher sample purity compared to traditional approaches, with 92% of pesticides showing satisfactory recoveries of 70-120% [3].

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters

For this compound analysis in urine matrices, the following LC conditions provide optimal separation [2]:

  • Analytical Column: Typically a reverse-phase C18 column
  • Mobile Phase: Gradient elution with acetonitrile/water with modifiers
  • Flow Rate: Optimized for separation efficiency
  • Injection Volume: Appropriate for sensitivity requirements
  • Analysis Time: Approximately 15 minutes for multiresidue analysis [2]
Mass Spectrometry Conditions
  • Ionization Mode: High-speed positive/negative switching electrospray ionization (ESI) [2]
  • Detection Mode: Scheduled Multiple Reaction Monitoring (MRM) [2]
  • Ion Source Temperature: Optimized for this compound response
  • Drying Gas Conditions: Optimized for mobile phase composition

Method Validation Parameters

Comprehensive validation following international guidelines ensures reliability of this compound analysis [4] [5].

Table 3: Method validation parameters and performance characteristics

Validation Parameter Acceptance Criteria Typical Performance for Pesticides
Linearity Correlation coefficient (r²) ≥ 0.988 [2] 10–250 ng/mL range [2]
Limit of Quantification (LOQ) 10 ng/mL for each pesticide [2] Sufficient for biomonitoring [2]
Accuracy Relative error: -14.7% to 14.9% [2] At 50, 150, 250 ng/mL [2]
Precision RSD: 0.6%–14.9% [2] At higher concentrations [2]
Recovery 70%-120% (RSD ≤ 20%) [2] 99.2% of pesticides meet criteria [2]
Matrix Effect -20% to 20% (soft effect) [2] Observed in 75.4% of pesticides [2]

The limit of detection (LOD) and limit of quantitation (LOQ) can be determined using the approach described in ISO 11843 Part 7, which employs the FUMI theory for stochastic estimation without repeated measurements [5].

Experimental Workflow Overview

The following diagram illustrates the complete analytical workflow for this compound analysis:

thenylchlor_workflow cluster_1 Sample Preparation Options cluster_2 Analytical Techniques SampleCollection Sample Collection (Urine, Tobacco, etc.) SamplePrep Sample Preparation SampleCollection->SamplePrep QuEChERS QuEChERS Method SamplePrep->QuEChERS MiniSPE Mini-SPE Method SamplePrep->MiniSPE Extraction Extraction QuEChERS->Extraction Partitioning Partitioning QuEChERS->Partitioning Analysis Instrumental Analysis QuEChERS->Analysis Cleanup Cleanup MiniSPE->Cleanup MiniSPE->Analysis LCMS LC-MS/MS Analysis->LCMS GCQTOF GC-QTOF/MS Analysis->GCQTOF Validation Method Validation LCMS->Validation GCQTOF->Validation DataAnalysis Data Analysis & Reporting Validation->DataAnalysis

Application Notes

  • Matrix Considerations: Urine samples require less extensive cleanup compared to complex matrices like tobacco, which contains high levels of pigments, terpenes, alkaloids, and flavonoids [3].

  • Method Selection: The QuEChERS approach is preferable for high-throughput analysis of multiple samples, while mini-SPE provides superior cleanup for complex matrices with higher pigment content [2] [3].

  • Quality Control: Include system check standards and internal standards (e.g., Mirex for GC-MS) to maintain analytical integrity and correct for retention time drift [3] [5].

  • Matrix Effects: Approximately 75.4% of pesticides exhibit soft matrix effects (-20% to 20%), emphasizing the importance of matrix-matched calibration standards [2].

Conclusion

The analytical protocols detailed herein provide reliable methods for this compound quantification in various matrices. The QuEChERS approach coupled with LC-MS/MS analysis enables rapid, simultaneous determination of multiple pesticides with high accuracy and precision, while the mini-SPE method followed by GC-QTOF/MS offers enhanced cleanup efficiency for complex sample matrices. Proper validation according to established guidelines ensures data reliability for environmental, agricultural, forensic, and clinical applications.

References

Comprehensive Analytical Methods for Thenylchlor Extraction and Quantification in Environmental Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thenylchlor (C₁₆H₁₈ClNO₂S) is a chloroacetamide herbicide used for pre-emergence control of annual grasses and broadleaved weeds in rice crops and other upland crops. Its environmental monitoring is crucial due to its moderate aqueous solubility (11.0 mg/L at 20°C) and potential for water contamination through agricultural runoff [1]. These application notes provide validated protocols for extracting and analyzing this compound from soil and water samples, supporting environmental monitoring and regulatory compliance.

Chemical and Physical Properties

Table 1: Fundamental properties of this compound essential for method development [1]

Property Value Significance for Analysis
Chemical Formula C₁₆H₁₈ClNO₂S Determines detection method and fragmentation pattern
Molecular Weight 323.84 g/mol -
Water Solubility (20°C) 11.0 mg/L Guides extraction solvent selection; indicates leaching potential
Octanol-Water Partition Coefficient (Log P) 3.53 Suggests high affinity for organic solvents; indicates potential for bioaccumulation
Vapor Pressure (20°C) 0.028 mPa Low volatility; suitable for GC analysis without significant loss
Soil DT₅₀ (typical) 14 days Non-persistent; requires timely sampling
Koc (Organic Carbon Partition Coefficient) 890 mL/g Moderate soil mobility; informs extraction approach from different soil types

Sample Preparation and Extraction Protocols

Water Sample Extraction

Principle: this compound is efficiently extracted from water samples using organic solvent due to its non-ionic character and moderate hydrophobicity.

Materials:

  • Water samples (1 L recommended)
  • Pesticide-grade acetonitrile or dichloromethane
  • Anhydrous magnesium sulfate (MgSO₄) for dehydration
  • Sodium chloride (NaCl) for salting-out effect
  • Solid Phase Extraction (SPE) apparatus
  • C18 SPE cartridges (500 mg, 6 mL) as an alternative approach

Procedure:

  • Sample Collection and Filtration: Collect water samples in amber glass bottles. Filter through 0.7 μm glass fiber filters to remove particulate matter.
  • Liquid-Liquid Extraction (LLE):
    • Transfer 1 L of water to a separatory funnel.
    • Add 100 mL of pesticide-grade acetonitrile and shake vigorously for 2 minutes.
    • Add approximately 5 g of NaCl to enhance phase separation.
    • Allow phases to separate completely, then collect the organic layer.
    • Repeat extraction twice with 50 mL fresh acetonitrile.
    • Combine all organic extracts and dehydrate with 15 g anhydrous MgSO₄.
  • Alternative Solid Phase Extraction (SPE):
    • Condition C18 cartridge with 5 mL methanol followed by 5 mL reagent water.
    • Pass 1 L water sample through cartridge at flow rate of 5-10 mL/min.
    • Dry cartridge under vacuum for 10-15 minutes.
    • Elute this compound with 2 × 5 mL acetonitrile into collection tube.
  • Concentration: Gently evaporate combined extracts to near dryness under a stream of nitrogen at 40°C. Reconstitute in 1.0 mL acetonitrile for GC-MS analysis.
Soil Sample Extraction

Principle: this compound is extracted from soil matrices using organic solvents based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Materials:

  • Soil samples (10-15 g representative sample)
  • Acetonitrile (pesticide grade) as extraction solvent
  • QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 0.5 g disodium citrate sesquihydrate, 1 g sodium citrate tribasic dihydrate)
  • Centrifuge tubes (50 mL)
  • Dispersive SPE cleanup sorbents (150 mg MgSO₄, 25 mg primary secondary amine (PSA), 25 mg C18 per mL extract)

Procedure:

  • Sample Preparation: Air-dry soil samples at room temperature and sieve through 2 mm mesh. Homogenize thoroughly.
  • Hydration: Place 10 g of soil into a 50 mL centrifuge tube. Add 5 mL reagent water and vortex for 30 seconds.
  • Extraction:
    • Add 10 mL acetonitrile to hydrated soil sample.
    • Shake vigorously for 1 minute to ensure complete solvent contact.
    • Immediately add QuEChERS extraction salts and shake vigorously for another minute.
    • Centrifuge at 4000 rpm for 5 minutes to separate phases.
  • Cleanup:
    • Transfer 6 mL of upper acetonitrile layer to a 15 mL tube containing d-SPE sorbents.
    • Shake vigorously for 30 seconds to adsorb co-extractives.
    • Centrifuge at 4000 rpm for 5 minutes.
  • Concentration: Transfer supernatant to a clean vial and concentrate under nitrogen stream if necessary. Reconstitute as needed for analysis.

Instrumental Analysis by GC-MS

Instrument Configuration: Gas Chromatography-Mass Spectrometry with Total Ion Chromatogram (GCMS-TIC) provides optimal sensitivity and confirmation for this compound analysis [2].

Table 2: Optimized GC-MS parameters for this compound analysis [2]

Parameter Setting
GC System Single Quadrupole GCMS
Column Agilent DB-5MS (30 m × 0.25 mm × 0.25 μm)
Carrier Gas Helium
Flow Rate 1-2 mL/min
Injection Temperature 250°C
Injection Volume 1 μL (splitless mode)
Oven Program 90°C (hold 2 min), 6°C/min to 150°C (hold 5 min), 5°C/min to 220°C (hold 5 min), 6°C/min to 290°C (hold 2 min)
Total Run Time 49.6 minutes
MS Source Temperature 230°C
MS Quad Temperature 150-155°C
Solvent Delay 3.00 minutes
Ionization Mode Electron Impact (EI, 70 eV)

Identification and Quantification:

  • Target ions: Monitor molecular ion and characteristic fragments (m/z 323.84 molecular ion)
  • Qualifier ions: Use at least two characteristic fragment ions for confirmation
  • Calibration: Prepare matrix-matched standards in concentration range of 0.001-1.0 μg/mL

Quality Assurance and Method Validation

Calibration and Linear Range: Prepare calibration standards in pesticide-free soil or water extract. The method demonstrates excellent linearity (r² > 0.99) in range of 0.001-1.0 μg/mL [2].

Table 3: Method performance characteristics for this compound analysis

Parameter Performance Value Acceptance Criteria
Limit of Detection (LOD) 0.78-14.74 ng/mL (ppb) [2] -
Limit of Quantification (LOQ) 2.34-44.22 ng/mL (ppb) [2] -
Recovery (%) 70-120% [2] 70-120% with RSD <20%
Precision (RSD) <15-20% [2] ≤20%
Matrix Effects Evaluate by comparing slopes of solvent and matrix-matched calibrations ≤±20% suppression/enhancement

Quality Control Measures:

  • Include procedural blanks with every batch of 20 samples
  • Analyze replicates (minimum 1 per batch) with acceptance criteria of RSD <20%
  • Include laboratory control samples (spiked blanks) with recovery of 70-120%
  • Use internal standards (e.g., deuterated analogs) when available to correct for matrix effects

Environmental Considerations

This compound's moderate water solubility and low soil adsorption (Koc 890 mL/g) make it mobile in the environment, with potential to contaminate water systems through runoff [1]. Understanding soil characteristics and water potential effects on herbicide availability is crucial for accurate environmental monitoring, as demonstrated in studies with similar herbicides like clomazone [3]. The double-tube technique for determining plant-available concentration in soil solution provides a more accurate estimate of available herbicide at solution-soil ratios representative of plant root-herbicide relationships [3].

Experimental Workflow

The following diagram illustrates the complete analytical workflow for this compound extraction and analysis from environmental samples:

G Sample Collection Sample Collection Water Samples Water Samples Sample Collection->Water Samples Soil Samples Soil Samples Sample Collection->Soil Samples Sample Preparation Sample Preparation Water Samples->Sample Preparation Soil Samples->Sample Preparation Filtration (Water) Filtration (Water) Sample Preparation->Filtration (Water) Drying & Sieving (Soil) Drying & Sieving (Soil) Sample Preparation->Drying & Sieving (Soil) Extraction Extraction Filtration (Water)->Extraction Drying & Sieving (Soil)->Extraction LLE with Acetonitrile LLE with Acetonitrile Extraction->LLE with Acetonitrile QuEChERS Method QuEChERS Method Extraction->QuEChERS Method Cleanup Cleanup LLE with Acetonitrile->Cleanup QuEChERS Method->Cleanup d-SPE (Soil) d-SPE (Soil) Cleanup->d-SPE (Soil) Concentration Concentration d-SPE (Soil)->Concentration N₂ Evaporation N₂ Evaporation Concentration->N₂ Evaporation Analysis Analysis N₂ Evaporation->Analysis GC-MS Analysis GC-MS Analysis Analysis->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification & Reporting Quantification & Reporting Data Processing->Quantification & Reporting

References

LC-MS/MS method for Thenylchlor detection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thenylchlor Analysis

This compound (CAS 96491-05-3), with the molecular formula C₁₆H₁₈ClNO₂S and a molecular weight of 323.8 g/mol, is a chloroacetanilide herbicide [1]. Its IUPAC name is 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide [1]. Monitoring its presence in environmental samples, such as water, is crucial due to its widespread agricultural use. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this task, as it provides the high sensitivity and selectivity required to accurately identify and quantify this compound at trace levels in complex sample matrices [2].

Sample Preparation Protocol

Proper sample preparation is critical for isolating the analyte from the sample matrix and achieving high-quality results.

Solid Phase Extraction for Water Samples

This protocol is adapted from a validated method for chloroacetanilide herbicides in water [2].

  • Sample Collection: Collect a 50 mL water sample in a clean glass container.
  • SPE Conditioning: Condition a C18 Solid Phase Extraction (SPE) cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of reagent-grade water. Do not allow the sorbent bed to dry out.
  • Sample Loading: Pass the entire 50 mL water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).
  • Cartridge Washing: Wash the cartridge with 5-10 mL of reagent-grade water to remove interfering polar matrix components.
  • Analyte Elution: Elute this compound from the cartridge using 5-10 mL of a 80/20 (v/v) methanol/water mixture into a clean collection tube.
  • Concentration: Gently evaporate the eluate to near dryness under a stream of nitrogen gas or in a vacuum concentrator.
  • Reconstitution: Reconstitute the dried extract in 1.0 mL of a 10/90 (v/v) acetonitrile/water mixture. Vortex thoroughly to ensure the residue is fully dissolved.
  • Analysis: Transfer the reconstituted extract to an LC vial for analysis [2] [3].

LC-MS/MS Instrumental Analysis

The following method provides a starting point for the LC-MS/MS analysis of this compound.

Liquid Chromatography Conditions
  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 - 2.7 μm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | % A | % B | | :--- | :--- | :--- | :--- | | 0.0 | 0.3 | 90 | 10 | | 2.0 | 0.3 | 90 | 10 | | 10.0 | 0.3 | 5 | 95 | | 12.0 | 0.3 | 5 | 95 | | 12.1 | 0.3 | 90 | 10 | | 15.0 | 0.3 | 90 | 10 |
  • Injection Volume: 5-10 μL.
  • Column Temperature: 40 °C [2] [3].
Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive mode ([M+H]+).
  • Operation Mode: Multiple Reaction Monitoring (MRM).
  • Source Parameters (require optimization):
    • Capillary Voltage: 3.0 kV
    • Desolvation Temperature: 350 °C
    • Source Temperature: 150 °C
    • Desolvation Gas Flow: 600 L/hr
  • MRM Transitions (Theoretical, require experimental confirmation): | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) | Purpose | | :--- | :--- | :--- | :--- | :--- | | 324.1 | 148.1* | 20 | 0.1 | Quantification | | 324.1 | 196.0 | 25 | 0.1 | Qualification | Note: The most abundant and selective product ion should be used for quantification [2].

The following diagram illustrates the complete analytical workflow from sample to result:

G Sample Water Sample (50 mL) SPE SPE (C18 Cartridge) Sample->SPE Recon Concentrate & Reconstitute SPE->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Method Validation Protocol

The method must be validated to ensure it is fit for purpose. Key parameters and typical acceptance criteria are summarized below [4].

Validation Parameter Protocol & Acceptance Criteria
Specificity No interference at the retention time of this compound in blank matrix samples. Confirmation via peak purity using PDA or MS [4].
Accuracy (Recovery) Spike analyte into blank matrix at 3 levels (e.g., 0.1, 1.0, 10 ppb). Acceptance Criteria: Mean recovery of 70-120% with RSD < 20% at the LOQ and 80-115% with RSD < 15% at other levels [2] [4].
Precision Repeatability: Analyze 6 replicates at a single concentration. Acceptance Criteria: RSD < 15-20% [4].
Linearity Analyze at least 5 calibration standards across the expected range (e.g., 0.1-100 ppb). Acceptance Criteria: Correlation coefficient (R²) > 0.995 [4].
LOD/LOQ LOD: Signal-to-noise ratio ≥ 3:1. LOQ: Signal-to-noise ratio ≥ 10:1, with accuracy and precision meeting criteria [2] [4].

Notes & Troubleshooting

  • Matrix Effects: Ion suppression or enhancement is common in LC-MS/MS. Evaluate by comparing the analyte response in a post-extraction spiked matrix sample to the response in a pure solvent standard. Use isotope-labeled internal standards (if available) for correction [5] [4].
  • System Suitability: Before each analytical batch, perform system suitability tests by injecting a standard of known concentration. Ensure the retention time is stable, the peak shape is acceptable, and the signal response meets predefined criteria [4].
  • Chemical Handling: this compound is intended for research purposes and is not designed for human or veterinary use. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat), should be observed when handling this chemical and its solutions [1].

References

Thenylchlor sample preparation and cleanup techniques

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor Analysis: Application Notes & Protocols

This document provides a standardized methodology for the determination of this compound residues in various sample matrices, including rice grain, soil, and water. The following sections detail the materials, sample preparation, cleanup procedures, and instrumental analysis.

Introduction to this compound

This compound (CAS No. 96491-05-3) is a herbicide used in agriculture. Its chemical formula is C₁₆H₁₈ClNO₂S, with a molecular weight of 323.84 g/mol [1]. Handling this substance requires caution as it is classified as a skin irritant, eye irritant, and may cause allergic skin reactions [1].

Materials and Safety
  • Chemical Reference Standard: this compound, available as a solid or prepared solution (e.g., 100 µg/ml in Acetonitrile) [1].
  • Storage: The standard should be stored at 4°C in a tightly closed container [1].
  • Personal Protective Equipment (PPE): Wear protective gloves, a complete chemical suit, eye protection (face shield and safety glasses), and, where risk assessment indicates, appropriate respiratory protection [1].
  • Safety Note: Avoid contact with skin and eyes. Do not inhale vapour or mist. Ensure adequate ventilation and do not allow the substance to enter drains [1].
Sample Preparation and Cleanup Techniques

The sample preparation process involves extraction followed by a two-stage cleanup to remove interfering matrix components.

Experimental Workflow Overview The diagram below outlines the complete analytical process from sample receipt to instrumental analysis.

G Start Sample (Rice, Soil, Water) A Extraction Start->A B Crude Extract A->B C Cleanup Stage 1 B->C D Partially Purified Extract C->D E Cleanup Stage 2 D->E F Purified Extract E->F G Analysis F->G H GC-NPD Result G->H

3.1. Sample Extraction The initial step separates this compound from the sample matrix using organic solvents [2].

  • Rice Grain & Soil: Extract samples with acetone or dichloromethane [2].
  • Water: Extract samples with dichloromethane [2].

3.2. Sample Cleanup (Two-Stage) The extract is purified to reduce matrix interference and protect the analytical instrument. The cleanup involves solid-phase extraction (SPE) cartridges used in sequence [2].

  • Cleanup Stage 1: The initial extract is passed through a cleanup cartridge. Acceptable sorbents include C18, Florisil, or alumina [2].
  • Cleanup Stage 2: The partially purified extract from Stage 1 is further cleaned using a second SPE cartridge, again employing C18, Florisil, or alumina sorbents [2].
Instrumental Analysis

The final purified extract is analyzed using gas chromatography.

  • Instrumentation: Gas Chromatography (GC) [2].
  • Detection: Nitrogen-Phosphorus Detection (NPD) [2].
  • Method Performance:
    • Recovery Rates: The method yields recovery rates of 75-100% for fortified rice samples and 91-95% for fortified soil samples [2].
    • Detection Limit: The method can detect this compound at levels as low as 0.01 mg/kg [2].
Data Summary

The table below summarizes key data for this compound.

Table 1: this compound Chemical Properties and Method Performance

Item Detail Source
CAS Number 96491-05-3 [1]
Molecular Formula C₁₆H₁₈ClNO₂S [1]
Molecular Weight 323.84 g/mol [1]
Detection Limit 0.01 mg/kg [2]
Recovery (Rice) 75 - 100% [2]
Recovery (Soil) 91 - 95% [2]
Recommended Storage 4 °C [1]
Environmental Context and Broader Implications

While this protocol focuses on residue analysis, understanding pesticide behavior in the environment is crucial. A long-term lysimeter study on other pesticides revealed a three-stage movement process in soil and rice plants: 1) downward movement in soil due to gravity and water flow, 2) uptake by plant roots, and 3) translocation within plant tissues to stems and husks [3]. This framework is essential for assessing the environmental fate and potential crop residue risks of pesticides like this compound.

Furthermore, some pesticides can interact with biological systems in ways that impact human health. Research indicates that certain pesticides can act as metabolic disruptors by binding to and activating cellular receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and carbohydrate metabolism [4]. Such interactions are hypothesized to contribute to the development of metabolic diseases like obesity and type 2 diabetes, underscoring the importance of rigorous environmental and health monitoring [4].

References

Technical Context for Amide Herbicide Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor is recognized as an amide herbicide used in paddy fields to control annual grasses and broadleaf weeds [1]. This class of compounds is frequently analyzed in complex matrices, where interference is a common challenge.

One study detailing multiresidue analysis provides a relevant methodological framework, using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) for 504 pesticides in crops [2]. The principles of this robust method, especially its sample preparation and high-resolution mass spectrometry, can be broadly applied to method development for specific compounds like this compound.

Sample Preparation & Cleanup Techniques

Effective sample cleanup is critical for reducing interference. Here are methods from the search results with high potential for minimizing matrix effects.

Method Key Features Performance & Application Notes
QuEChERS [2] "Quick, Easy, Cheap, Effective, Rugged, Safe"; uses salts for extraction and d-SPE for cleanup [2]. Considered quick and easy; may have a limited ability to eliminate matrix interferences in very complex matrices, potentially leading to contamination [3].
Mini-SPE [3] A simplified SPE method; uses a small, disposable column for cleanup; lower solvent consumption [3]. Demonstrated remarkable cleanup efficiency and higher accuracy/precision than QuEChERS for pesticide analysis in tobacco [3].
Traditional SPE [3] Solid-Phase Extraction; uses cartridges with various sorbents for selective cleanup [3]. Offers high cleanup efficiency but involves multiple steps, making it more time-consuming and complex [3].

Detailed Protocol: Mini-SPE for Complex Matrices

Based on the method developed for tobacco [3], here is a detailed protocol that can be adapted for analyzing this compound in similar complex samples.

  • Weighing: Weigh 1 g of homogenized sample into a 50 mL centrifuge tube.
  • Internal Standard & Extraction: Add 100 μL of an appropriate internal standard solution (e.g., Mirex for GC analysis). Add 10 mL of an acetonitrile solution containing 0.1% acetic acid.
  • Shaking and Centrifugation: Vortex the tube at 2000 rpm for 10 minutes. Centrifuge at 4000 rpm for 10 minutes.
  • Mini-SPE Cleanup:
    • Load 1 mL of the supernatant into a 2 mL syringe attached to a pre-conditioned mini-SPE column.
    • Slowly release the supernatant through the column and collect the effluent in a 2 mL centrifuge tube.
  • Concentration and Reconstitution: Evaporate the effluent to dryness under a gentle nitrogen stream or in a vacuum concentrator at 45°C. Reconstitute the dried residue in 0.5 mL of a n-hexane/acetone mixture (1:1, v/v).
  • Filtration: Vortex the reconstituted solution for 30 seconds and then filter it through a 0.22-μm Nylon membrane prior to instrumental analysis [3].

Instrumental Analysis & Data Processing for Specificity

To achieve high specificity and overcome residual interference, high-resolution mass spectrometry (HRMS) techniques are recommended.

  • High-Resolution Mass Spectrometry: Using UHPLC-QTOF/MS provides high mass accuracy (within ±5 ppm) and full-spectrum data acquisition [2]. This allows you to distinguish this compound from isobaric interferents based on exact mass differences that a unit-mass resolution instrument cannot resolve.
  • Spectral Library Matching: For confirmation, you can compare the acquired MS/MS fragmentation pattern of the analyte against a reliable spectral library. A high "Fit score" (e.g., ≥70.8 as used in one study) confirms confident identification [2].
  • Retention Time Locking (RTL): This technique, which uses an internal standard to correct for minor retention time drift, enhances identification reliability when used in conjunction with accurate mass data [3].

Troubleshooting Guide for Common Issues

The following workflow outlines a systematic approach to diagnose and resolve interference problems during this compound analysis. You can adapt the instrumental settings based on the specific HRMS technology you are using (e.g., QTOF, Orbitrap).

G Start Start: Suspected Interference in this compound Analysis PeakCheck Check Chromatographic Peak Start->PeakCheck MassCheck Check Mass Spectrometric Data PeakCheck->MassCheck Peak OK? Soln1 Poor Peak Shape PeakCheck->Soln1 No SamplePrep Review Sample Preparation MassCheck->SamplePrep Mass & isotope pattern OK? Soln3 Inaccurate Quantification MassCheck->Soln3 No Soln2 High Background/Noise SamplePrep->Soln2 Preparation suspect? Action1 Troubleshoot LC Conditions: - Re-equilibrate/clean column - Adjust mobile phase gradient - Check column temperature Soln1->Action1 Action2 Enhance Sample Cleanup: - Optimize/switch sorbent (PSA, C18, GCB) - Increase number of cleanup steps - Use selective internal standard Soln2->Action2 Action3 Confirm with HRMS: - Verify exact mass (< 5 ppm error) - Check isotope pattern fidelity - Use MS/MS for confirmation Soln3->Action3

Frequently Asked Questions

What are the most common sources of interference in this compound analysis? Interference primarily comes from the sample matrix (e.g., plant pigments, alkaloids, flavonoids, and other co-extracted compounds) that have similar chromatographic retention or mass spectral properties to this compound [3].

How can I improve the sensitivity of my this compound analysis? Focus on optimizing the sample cleanup step to reduce matrix effects. Using a more selective technique like mini-SPE can significantly lower the chemical noise, thereby improving the signal-to-noise ratio. Additionally, using a sensitive and selective detector like QTOF-MS operating in MS/MS mode can enhance detection of trace levels [2] [3].

The recovery of my analytical standard is low. What should I do? Evaluate your sample preparation process. You may be losing analyte during the evaporation or cleanup steps. Consider using a different reconstitution solvent, optimizing the evaporation temperature, or employing a different type of clean-up sorbent that has less affinity for your target analyte. Using a stable isotope-labeled internal standard for this compound, if available, is the best way to correct for recovery losses [2].

References

Analytical Techniques for Herbicide Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

While the search results do not specify methods for Thenylchlor, they detail advanced techniques successfully used for structurally similar amide herbicides. The table below summarizes these approaches, which serve as excellent starting points for this compound method development [1] [2] [3].

Technique Description Key Advantages Relevant Herbicides Analyzed
GC-APCI-MS/MS [2] Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry Softer ionization; enhances molecular ion detection; improves sensitivity and reduces background noise [2]. Butachlor, acetochlor, metolachlor, dimethenamid [2]
UHPLC-QTOF MS [3] Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry High-resolution & accurate mass measurement; enables target/suspect/non-target screening [3]. Multiclass multiresidue analysis (504 pesticides) [3]
HPLC with D-optimal Design [4] High-Performance Liquid Chromatography optimized via a statistical experimental design Systematically optimizes parameters; reduces required experiments by 60-70% [4]. Acetochlor, butachlor [4]

Troubleshooting Guide and FAQs

Based on the general principles of residue analysis and chromatography optimization found in the search results, here are potential solutions to common challenges in recovering this compound.

FAQ 1: How can I improve the sensitivity and detection of this compound?
  • Problem: Low peak response or poor detection limits.
  • Solution: Consider switching your ionization technique. For GC-based methods, Atmospheric Pressure Chemical Ionization (APCI) is a "softer" technique compared to standard Electron Ionization (EI). It produces stronger molecular ion signals and fewer fragments, which can improve the signal-to-noise ratio and lower detection limits for compounds like amide herbicides [2]. For LC-MS, using high-resolution mass spectrometry (e.g., QTOF) provides accurate mass measurements, helping to distinguish this compound from co-extracted matrix components with high confidence [3].
FAQ 2: What is the most efficient way to optimize my HPLC or UHPLC method for this compound?
  • Problem:
  • Solution: Employ a D-optimal design for your optimization experiments. This is a statistical approach that allows you to efficiently test the combined effects of multiple chromatographic parameters (e.g., column temperature, mobile phase composition, and flow rate) with a significantly reduced number of experimental runs. One study reduced the number of needed experiments from 36 to 14 while effectively optimizing the separation of acetochlor and butachlor [4]. The workflow for this approach is summarized below.

Start Define Optimization Goal F1 Identify Key Factors: - Column Temperature - Mobile Phase Composition - Flow Rate Start->F1 F2 Design Experiment Using D-optimal Design F1->F2 F3 Execute Minimal Experimental Runs F2->F3 F4 Analyze Data with ANOVA & Model Fitting F3->F4 F5 Determine Optimal Chromatographic Conditions F4->F5 End Validate Optimized Method F5->End

FAQ 3: How can I manage complex sample matrices to get a cleaner analysis?
  • Problem: Matrix effects causing ion suppression or enhancement, leading to inaccurate quantification.
  • Solution:
    • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank extract of the sample matrix (e.g., pesticide-free crop material) to compensate for matrix-induced signal variations [3].
    • Employ Effective Sample Prep: Utilize proven sample preparation kits like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The method in one study used a citrate-buffered QuEChERS extraction followed by a clean-up step with a dispersive SPE tube containing PSA and magnesium sulfate, which effectively removed interfering compounds from various crop samples [3].

Key Experimental Protocols from Literature

Here are concise descriptions of validated methodologies you can adapt for this compound.

1. Protocol for GC-APCI-MS/MS Analysis of Amide Herbicides [2]

  • Sample Prep: Samples were extracted with acetonitrile using a modified QuEChERS method.
  • Instrumentation: GC system coupled with an APCI source and triple quadrupole mass analyzer.
  • Operation: The APCI source was operated in positive mode. The ionization method was set to "Auto" to allow for both charge transfer (producing M+• ions) and proton transfer (producing [M+H]+ ions).
  • Optimization: The voltages for the corona needle and ion source temperature were optimized to achieve the highest abundance of the molecular or protonated molecule for each herbicide.

2. Protocol for Multiclass Multiresidue Analysis via UHPLC-QTOF [3]

  • Separation: UHPLC with a C18 column, using water and methanol both containing ammonium formate and formic acid as the mobile phase.
  • Detection: QTOF mass spectrometer operated in data-independent acquisition mode (SWATH). Full-scan MS1 data and MS2 fragmentation data were collected for all analytes.
  • Identification: Pesticides were identified by matching the accurate mass of the precursor ion, the isotope pattern, and the MS/MS spectrum against an in-house spectral library.

Summary and How to Proceed

To build your this compound recovery optimization guide, I suggest you:

  • Adapt General Principles: Use the technical insights from the GC-APCI-MS/MS and UHPLC-QTOF protocols as a foundational template [2] [3].
  • Apply Systematic Optimization: Incorporate the D-optimal design methodology to efficiently fine-tune chromatographic conditions for this compound, rather than relying on time-consuming one-factor-at-a-time experiments [4].
  • Consult Patent Literature: For synthesis-related issues, investigate patents from the manufacturer (Tokuyama Corporation) for clues on this compound's physicochemical properties [1].

References

reducing Thenylchlor matrix effects in GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Mitigate Matrix Effects

Matrix effects in GC-MS occur when co-extracted compounds from your sample interfere with the analysis of the target analyte, most often causing signal suppression or enhancement and leading to inaccurate quantification [1] [2] [3]. The following table summarizes the most effective compensation and remediation methods.

Method Description Key Application Note
Matrix-Matched Calibration [3] [4] Uses calibration standards prepared in a blank sample extract to mimic the sample's composition. Recommended by EU guidelines; effective for a wide range of food matrices [4].
Multiple Isotopically Labeled Internal Standards (ILIS) [5] Uses several stable isotope-labeled analogs of target analytes to correct for matrix-specific signal variations. Superior to single internal standard; corrects "residual" matrix effects after matrix matching [5].
Improved Sample Cleanup [6] [7] Employs additional clean-up steps (e.g., dSPE, GCB/PSA cartridges) to remove interfering co-extractives like lipids and pigments. Essential for complex/dirty matrices (e.g., beef liver, tobacco); prevents column contamination and signal drift [6] [7].
Analyte Protectants / Matrix Addition [3] [4] Adds compounds to all standards and samples to mask active sites in the GC system, reducing analyte adsorption. Mimics the protective effect of the sample matrix; can be used with matrix-matched calibration [4].
GC System Maintenance & Optimization [1] [7] Regular replacement/cleaning of the liner, septum, guard column, and cutting the column inlet to remove active sites. A fundamental step when a sudden drop in sensitivity is observed [7].

Detailed Experimental Protocols

Here are detailed methodologies for implementing two of the key strategies from the table.

Protocol for Matrix-Matched Calibration

This method is considered one of the most practical solutions for compensating for matrix-induced enhancement [4].

  • Step 1: Prepare a Blank Matrix Extract
    • Obtain a sample that is as similar as possible to your test samples but is confirmed to be free of the target analyte (Thenylchlor).
    • Subject this blank sample to the exact same extraction and clean-up procedure (e.g., QuEChERS) as your real samples [4].
  • Step 2: Prepare Calibration Standards
    • Prepare a series of working standard solutions of this compound at different concentration levels in an appropriate solvent.
    • Matrix-Matched Standards: Evaporate an aliquot of the standard solution and reconstitute it with the processed blank matrix extract.
    • Solvent Standards: For comparison, prepare another set of standards in pure solvent.
  • Step 3: Analyze and Compare
    • Analyze both sets of standards using your GC-MS method.
    • Compare the peak responses (area) of the matrix-matched standards to the solvent standards at the same concentration. A significant difference indicates the presence and extent of the matrix effect [4].
  • Step 4: Perform Quantification
    • Use the calibration curve built from the matrix-matched standards to quantify this compound in your actual samples.
Protocol for Using Multiple Isotopically Labeled Internal Standards (ILIS)

This advanced approach can compensate for residual matrix effects that remain even after matrix matching [5].

  • Step 1: Select Appropriate ILIS
    • Ideally, use a stable isotope-labeled this compound (e.g., deuterated or 13C-labeled). If not available, select several other isotopically labeled pesticides whose chemical properties and chromatographic behavior are similar to this compound [5].
  • Step 2: Add ILIS to Samples and Standards
    • Add a fixed, known amount of the selected ILIS mixture to all calibration standards (both solvent and matrix-matched) and to all test samples before the sample preparation and injection steps [5].
  • Step 3: Calculate and Assign the Best ILIS
    • Analyze spiked matrix extracts and compare the response of each pesticide (including this compound) to the response of each ILIS.
    • Statistically evaluate the variation patterns and assign the ILIS that shows the most similar behavior to this compound across different matrices as its primary internal standard [5].
  • Step 4: Perform Quantification
    • Quantify this compound in samples by comparing the peak area ratio of this compound to its assigned ILIS against the calibration curve built from the same ratio in the standards.

Troubleshooting Guide for Common Issues

troubleshooting_workflow Start Start: GC-MS Issue SensitivityDrop Sudden drop in sensitivity for one/multiple compounds? Start->SensitivityDrop Contamination Likely active site contamination in GC system SensitivityDrop->Contamination Yes HighVariability High variability or inaccurate quantification? SensitivityDrop->HighVariability No Action1 Action: Replace liner, septum, cut column inlet (cite: [7]) Contamination->Action1 Resolved Issue Resolved Action1->Resolved MatrixEffect Likely matrix effects from co-extractives HighVariability->MatrixEffect Yes Action2 Action: Implement Matrix-Matched Calibration (cite: [10]) MatrixEffect->Action2 ComplexMatrix Analyzing a complex or dirty matrix? Action2->ComplexMatrix NeedCleanup Insufficient sample cleanup ComplexMatrix->NeedCleanup Yes ResidualEffects Residual matrix effects persist after matrix matching? ComplexMatrix->ResidualEffects No Action3 Action: Enhance sample clean-up (e.g., GCB/PSA sorbents) (cite: [5][7]) NeedCleanup->Action3 Action3->ResidualEffects AdvancedCorrection Residual matrix effects require advanced correction ResidualEffects->AdvancedCorrection Yes ResidualEffects->Resolved No Action4 Action: Use Multiple Isotopically Labeled Internal Standards (cite: [9]) AdvancedCorrection->Action4 Action4->Resolved

Frequently Asked Questions

  • What are the most common symptoms of matrix effects in GC-MS? The most common symptoms are a sudden loss of sensitivity for certain analytes, often after running complex matrices [7], and inaccurate quantification where results from spiked samples do not match expected values, even if the calibration curve in solvent looks good [1] [4].

  • Why should I use multiple isotopically labeled internal standards instead of just one? Different analytes within the same sample can be affected by the matrix in different ways. Using a single internal standard cannot accurately correct for all these variations. Employing multiple ILIS allows you to assign a specific internal standard to each analyte (or group of similar analytes) based on their co-variation, leading to much more accurate correction of residual matrix effects [5].

  • My matrix-matched calibration works, but it's tedious. Are there alternatives? Yes, but they come with trade-offs. You can try:

    • Improved Sample Cleanup: Using more selective sorbents (like GCB/PSA) in your extraction can reduce the amount of co-extractives, thereby reducing the matrix effect itself [6]. However, this risks losing some target analytes.
    • Analyte Protectants: Adding compounds to mask active sites in the GC inlet can be effective [3] [4]. The most robust and widely accepted method for accurate quantification, especially for regulatory purposes, remains matrix-matched calibration, often in combination with internal standards [4].

References

Thenylchlor method precision and accuracy improvement

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Precision & Accuracy

Before troubleshooting, it's crucial to distinguish between these two concepts, as they address different types of experimental error [1] [2]:

  • Accuracy: The closeness of a measurement to the true or accepted value. It is affected by systematic errors (bias) and is often expressed as percent error.
  • Precision: The consistency and reproducibility of a set of measurements. It is affected by random errors and is often quantified using standard deviation.

It is possible for a method to be precise but not accurate, or accurate but not precise. The goal is to achieve both.

Strategies for Method Improvement

The following table summarizes universal strategies to enhance the precision and accuracy of an analytical method, which are directly applicable to the analysis of compounds like Thenylchlor [1].

Strategy Key Actions for Improvement Primary Impact
Calibration Regular calibration using certified reference standards; establish and use a calibration curve with a suitable range. Accuracy
Instrument Maintenance Perform routine maintenance as per manufacturer guidelines to prevent performance drift. Accuracy & Precision
Appropriate Range Ensure sample concentrations are within the validated and linear range of the instrument. Accuracy & Precision
Replication Perform multiple measurements (replicates) of the same sample. Precision
Personnel Training Standardize techniques (e.g., pipetting, sample prep) among all users to minimize human variability. Precision
Control of Environment Monitor and control environmental factors like temperature and humidity that may affect measurements. Precision

Troubleshooting FAQ for this compound Analysis

Based on general analytical principles, here are potential issues and solutions that could be encountered when working with this compound.

Q1: Our Thenylchromatograms show poor peak shape (e.g., tailing or fronting). What could be the cause?

  • Possible Cause: Degraded or contaminated HPLC column; inappropriate mobile phase pH or composition.
  • Troubleshooting Steps:
    • Check the Column: Use a column performance test mix. If performance is poor, flush and regenerate the column or replace it if necessary.
    • Review Mobile Phase: Ensure the mobile phase is fresh, properly prepared, and its pH is suitable for this compound's chemical properties. Filter all solvents and samples.
    • Check Temperature: Ensure the column oven is set to a stable, appropriate temperature.

Q2: We are observing high variability (low precision) in our this compound quantification results between replicates.

  • Possible Cause: Inconsistent sample preparation; instrument instability; human error in pipetting.
  • Troubleshooting Steps:
    • Standardize Protocol: Create a highly detailed, step-by-step Standard Operating Procedure (SOP) for sample extraction, dilution, and derivatization (if used).
    • Verify Instrument Precision: Run a series of consecutive injections from the same standard solution to check the instrument's inherent precision. If variability is high, the issue may be instrumental (e.g., a faulty injector).
    • Check Pipettes: Calibrate pipettes regularly and ensure all analysts are trained on proper pipetting technique.

Q3: Our recovery rates for this compound in soil samples are consistently low, indicating poor accuracy.

  • Possible Cause: Inefficient extraction from the sample matrix; decomposition of this compound during sample preparation; loss during purification steps.
  • Troubleshooting Steps:
    • Spike and Recover: Perform a spike-and-recovery experiment by adding a known amount of this compound standard to a pre-extracted sample matrix. This will help you identify if the issue is with the extraction efficiency or the detection itself.
    • Review Extraction Method: Optimize extraction parameters such as solvent type, volume, extraction time, and method (e.g., shaking, sonication).
    • Use Internal Standard: Employ a suitable internal standard (ideally a deuterated or otherwise labeled this compound analog) that is added at the very beginning of sample preparation. This can correct for losses during sample workup and injection.

Experimental Protocol for a Key Technique

The following workflow outlines a general method for evaluating the precision and accuracy of an analytical method using a spike-and-recovery experiment, a fundamental technique in method validation.

G Start Start Method Evaluation Prep Prepare Matrix Matched Calibration Standards Start->Prep Spike Spike Known Concentration of Analyte into Sample Matrix Prep->Spike Extract Extract and Analyze Spiked Samples Spike->Extract Calc Calculate % Recovery Extract->Calc Eval Evaluate Results Calc->Eval End Method Verified or Optimization Required Eval->End

Title: Spike-and-Recovery Workflow

Procedure:

  • Prepare Calibration Standards: Create a calibration curve in the sample matrix (e.g., blank soil extract) to control for matrix effects.
  • Spike Samples: Spike the sample matrix with a known concentration of a pure this compound standard at multiple levels (e.g., low, mid, high).
  • Extract and Analyze: Process the spiked samples through the entire sample preparation and analytical method (e.g., LC-MS/MS).
  • Calculate % Recovery: For each spiked sample, calculate the percentage recovery using the formula:
    • % Recovery = (Measured Concentration / Spiked Concentration) × 100
  • Evaluate Results: Consistent recoveries in the range of 70-120% (depending on method requirements) indicate good accuracy. Low or variable recoveries point to issues in the extraction or analysis process that need optimization.

A Note on this compound-Specific Information

Based on the search results, I was unable to locate dedicated technical papers discussing the precision and accuracy of this compound analytical methods. The compound was identified as a chloroacetamide herbicide developed by Japan's Tokuyama Corporation for use in paddy fields [3]. For highly specific guidance, you may need to consult specialized resources.

  • Consult Primary Literature: Search scientific databases (e.g., SciFinder, PubMed, Google Scholar) using specific keywords like "this compound quantification LC-MS," "this compound residue analysis," and "this compound method validation."
  • Review Regulatory Documents: Check for method validation data in dossiers published by regulatory bodies like the EPA (Environmental Protection Agency) or the EFSA (European Food Safety Authority).

References

Thenylchlor Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical-chemical properties and storage conditions for Thenylchlor, based on data from pesticide manuals and commercial standard providers.

Parameter Value / Condition Remarks / Source
Recommended Storage Temperature 2 - 8 °C (approx. 4 °C) For pure substance and solution in acetonitrile [1] [2].
Physical State (Pure) Solid [2] -
Melting Point 72 - 80 °C [3] (Other source: 73 °C [4]) -
Formulation Example Emulsifiable concentrate, Suspension concentrate [4] -
Solution Solvent Acetonitrile [1] -
Solution Concentration 100 µg/mL [1] -

Hazards and Safe Handling Guidance

This compound requires careful handling. The hazards differ between the pure substance and its prepared solution.

  • This compound (Pure Substance): Classified as a skin irritant, eye irritant, and skin sensitizer [2].
  • This compound Solution (in Acetonitrile): The hazards are dominated by the solvent. The solution is highly flammable and harmful if swallowed, in contact with skin, or inhaled [1].

For safe handling, always consult the relevant Safety Data Sheet (MSDS). General precautions include [1] [2]:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or a face shield, and a lab coat.
  • Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.
  • Ignition Control: Keep away from heat and ignition sources; the acetonitrile solution has a flash point of only 2°C [1].

Experimental Design for Stability Assessment

When definitive stability data is unavailable, you can establish the stability of this compound in your specific sample matrix by designing a stability-indicating method. The core principle is to subject the analyte to various stress conditions and then use a precise analytical method to detect changes.

The following workflow outlines the key steps for conducting such a study:

G Start Start: Design Stability Study Step1 1. Prepare Sample Solutions Start->Step1 Step2 2. Apply Stress Conditions Step1->Step2 Step3 3. Analyze Stressed Samples Step2->Step3 Thermal Thermal Stress (e.g., 40°C, 60°C) Step2->Thermal Hydrolytic Hydrolytic Stress (Different pH buffers) Step2->Hydrolytic Oxidative Oxidative Stress (e.g., 3% H₂O₂) Step2->Oxidative Photolytic Photolytic Stress (UV/VIS light) Step2->Photolytic Step4 4. Analyze Control Sample Step3->Step4 Method Analysis: HPLC-UV/MS (Monitor for parent compound and new degradation peaks) Step3->Method Step5 5. Compare and Conclude Step4->Step5 Step4->Method End Establish Stability Profile Step5->End

To implement this workflow, follow these detailed methodologies for key steps:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in an appropriate solvent like acetonitrile [1].
    • For matrix studies, spike this compound into a blank, control sample of your test matrix (e.g., soil, plant tissue, water) at a relevant concentration.
  • Stress Conditions & Protocol (Forced Degradation):

    • Thermal Stress: Aliquot samples and store them at elevated temperatures (e.g., 40°C, 60°C) in temperature-controlled ovens. Remove aliquots at predetermined time points (e.g., 1, 3, 5, 10 days) [5].
    • Hydrolytic Stress: Mix the standard solution with buffers of different pH (e.g., pH 3, 7, 9) and incubate at a set temperature (e.g., 60°C). Withdraw samples at timed intervals [5].
    • Oxidative Stress: Add a small volume of hydrogen peroxide (e.g., 3% or 0.1%) to the standard solution and store at room temperature or 60°C, with timed withdrawals.
    • Photolytic Stress: Expose samples to UV (e.g., 254 nm) or cool white fluorescent light in a photostability chamber, alongside a dark control.
  • Analysis & Data Interpretation:

    • Analyze all stressed samples and a freshly prepared control using a stability-indicating method like HPLC-UV or LC-MS.
    • A method is "stability-indicating" if it can separate this compound from its degradation products. Look for the appearance of new peaks and a decrease in the this compound main peak area.
    • Calculate the percentage of this compound remaining at each time point compared to the control. Stability is often defined as the time during which the substance retains ≥90% of its initial concentration [5].

Frequently Asked Questions

  • What is the shelf life of a this compound standard? There is no publicly defined shelf life. For critical work, it is best to establish the standard's stability in-house using the protocols above. Regularly compare old standards against a newly purchased or prepared reference material.

  • Can I store this compound samples at room temperature? It is not recommended. The supplier's specified storage condition is 2-8°C [1] [2]. Storing at room temperature, especially for extended periods, may lead to degradation. For short-term stability during analysis, you can validate this condition for your specific process.

  • What are the signs of this compound or acetonitrile solution degradation? For the acetonitrile solution, a change in color or appearance could indicate a problem. For the pure compound, a noticeable change in physical state or color might suggest degradation. However, the most reliable method is analytical confirmation via HPLC or LC-MS to detect a drop in concentration or the emergence of degradation products.

References

Thenylchlor hydrolysis and photodegradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor Stability Profile

The following table summarizes the available quantitative data on this compound's stability, which is crucial for planning and troubleshooting your experiments.

Parameter Value Conditions / Notes
Aqueous Photolysis DT₅₀ "Stable" Data from laboratory studies; no specific half-life provided [1].
Aqueous Hydrolysis DT₅₀ "Stable" Data from laboratory studies; no specific half-life provided [1].
Soil Degradation DT₅₀ (Aerobic) 14 days (Typical) [1] Range: 1-3 weeks; considered Non-persistent [1].
Vapour Pressure 0.028 mPa @ 20°C [1] Indicates Low volatility [1].
Maximum UV-vis Absorption Data Not Available This key parameter for photodegradation studies is not listed in the identified sources [1].

Strategies to Prevent Photodegradation

While direct data on this compound is limited, recent patents reveal advanced formulation strategies to protect photolabile herbicides. The core principle is using photoprotective agents that absorb, block, or scatter harmful UV light before it can degrade the active ingredient [2] [3].

The following diagram illustrates the logical decision process for selecting a photoprotection strategy based on your experimental goals.

G Start Start: Need to Protect This compound from Light Q1 Primary Goal? Start->Q1 Opt1 Enhance Field Stability and Prolong Herbicidal Effect Q1->Opt1 Opt2 Study Degradation in a Controlled Lab Environment Q1->Opt2 Strat1 Formulation Strategy: Use Photoprotective Agents Opt1->Strat1 Strat2 Analytical Strategy: Use Controlled Lighting Opt2->Strat2 SubQ1 Type of Photoprotective Agent? Strat1->SubQ1 Note3 Conduct experiments under specific, controlled wavelengths to measure degradation rate [4] Strat2->Note3 Inorg Inorganic UV Filters (e.g., Coated Nanoparticles) SubQ1->Inorg Org Organic UV Filters (e.g., Chemical Sunscreens) SubQ1->Org Note1 Example: Coated TiO₂ or ZnO nanoparticles to scatter/ absorb UV without catalysis [3] Inorg->Note1 Note2 Example: Octyl methoxycinnamate (UV-B filter) to absorb harmful photons [2] Org->Note2

Advanced Photoprotective Technologies

Patents highlight two main classes of photoprotective agents that can be added to agrochemical formulations:

  • Coated Metal Oxide Nanoparticles: These are physical filters that scatter and absorb UV light.

    • Key Examples: Coated titanium dioxide (TiO₂) or zinc oxide (ZnO) nanoparticles [3].
    • Critical Detail: The nanoparticles must be coated (e.g., with silica, alumina, or silicones) to prevent them from acting as photocatalysts that would degrade the pesticide instead of protecting it [3].
    • Commercial Examples: Products like T-Lite SF (BASF SE) are TiO₂ coated with aluminum hydroxide and silicone [3].
  • Organic UV Filters: These are chemical compounds that absorb UV radiation.

    • Key Examples: Compounds like 2-ethylhexyl 4-methoxycinnamate (a UV-B filter) or octyltriazone [2].
    • Formulation Flexibility: These can be oil-soluble, water-soluble, or polymer-bound, allowing for flexibility in designing liquid or solid formulations [2].

Guidance for Experimental Design

Based on the general scientific principles and available data, here is how you can approach designing your stability experiments.

Investigating Hydrolysis

The database indicates this compound is "stable" to hydrolysis, but you should confirm this under your specific conditions.

  • Suggested Protocol: Prepare aqueous buffers at different pH values (e.g., 4, 7, 9). Spike with this compound and incubate in the dark at constant temperature (e.g., 25°C). Sample at regular intervals and analyze using LC-MS or GC-MS to quantify the remaining this compound and identify any degradation products [5] [6].
Investigating Photodegradation
  • Suggested Protocol: Use a simulated solar UV irradiation setup [4]. Prepare aqueous solutions of this compound, optionally adding potential photosensitizers like Fe(III) or humic acids [4]. Expose samples to light, keeping control samples in the dark. Monitor degradation over time to determine the photolysis half-life.
  • Inclusion of Protectors: To test efficacy, include experimental batches with added organic UV filters (e.g., 0.1-1% w/w) or dispersions of coated TiO₂ nanoparticles [2] [3].

Key Limitations and Troubleshooting

  • Data Gaps: The most significant limitation is the absence of a maximum UV-vis absorption value for this compound [1]. This is critical for selecting appropriate light sources and photoprotective agents. You may need to determine this spectrum experimentally as a first step.
  • "Stable" Classification: The classification of this compound as "stable" against hydrolysis and photolysis is qualitative [1]. Your experiments should aim to provide quantitative half-lives under controlled conditions relevant to your research (e.g., specific pH, water hardness, organic matter content).

References

Pesticide Analysis Workflow for Robustness Testing

Author: Smolecule Technical Support Team. Date: February 2026

Robustness testing evaluates an analytical method's reliability under deliberate, small variations in parameters. The following workflow outlines this process, adapted from general pesticide analysis principles [1] [2].

Start Start: Define Robustness Test V1 Vary Sample Prep Parameters Start->V1 V2 Vary Chromatographic Parameters V1->V2 V3 Vary Instrumental Parameters V2->V3 Eval Evaluate Key Metrics V3->Eval Decision Method Robust? Eval->Decision Pass Method Validated Decision->Pass Yes Fail Refine Method Decision->Fail No Fail->V1 Adjust Parameters

Detailed Experimental Protocols

The robustness of an analytical method is demonstrated through consistent performance when key operational parameters are intentionally varied. The core protocols below are based on established multiresidue pesticide analysis methods [1] [2].

Sample Preparation: QuEChERS Method

This is a high-throughput sample preparation technique. The steps below are a generalized protocol [1] [2].

  • Weighing and Hydration: Weigh 2.0 g ± 0.1 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex. Allow the sample to stand for 30 minutes for rehydration [1].
  • Extraction: Add 15 mL of acetonitrile (with 1% acetic acid) to the tube. Add extraction salts: 6 g of anhydrous MgSO₄, 1.5 g of sodium acetate, and two ceramic homogenizers. Shake vigorously for 1 minute and centrifuge at 4200 rpm for 5 minutes [1].
  • Clean-up (d-SPE): Transfer the supernatant (extract) to a d-SPE tube containing 1200 mg MgSO₄, 400 mg Primary Secondary Amine (PSA), 400 mg C18, and 200 mg Graphitized Carbon Black (GCB). Vortex for 1 minute and centrifuge at 4200 rpm for 5 minutes [1].
  • Final Preparation: Transfer the clean supernatant to a new tube. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 1.0 mL of a solvent compatible with your chromatographic system (e.g., ethyl acetate for GC-MS/MS or acetonitrile for LC-MS/MS) [1].
Sample Preparation: Solid Phase Extraction (SPE) Method

SPE offers an alternative cleanup approach, which can be particularly useful for complex matrices [1].

  • Extraction: Place 2 g of sample in a centrifuge tube. Add 15 mL of a mixture of n-hexane and ethyl acetate (1:1, v/v) and 5 g of sodium chloride. Vortex, sonicate for 30 minutes, and centrifuge at 4200 rpm for 5 minutes. Collect the supernatant. Repeat the extraction once more without adding salt and combine the supernatants [1].
  • Concentration: Combine the extracts and evaporate to dryness under a nitrogen stream. Redissolve the residue in 2 mL of acetonitrile/toluene (3:1, v/v) [1].
  • SPE Clean-up: Load the solution onto a GCB/NH2 solid-phase extraction column. Rinse the column with 12 mL of the same acetonitrile/toluene solvent. Combine all eluates and evaporate to dryness with nitrogen. Redissolve the final residue in 1 mL of n-hexane for analysis [1].
Instrumental Analysis: GC-MS/MS and LC-MS Parameters

For robustness testing, the parameters in the tables below should be deliberately varied one at a time to assess their impact.

Table 1: Gas Chromatography (GC) Parameters for Robustness Testing [1]

Parameter Standard Value Variations for Testing
Column Restek Rxi-5sil-MS (30 m × 0.25 mm × 0.25 µm) Column from different manufacturer or of different length
Oven Temp. Program Initial: 60°C (1 min) → 180°C at 25°C/min → 310°C at 10°C/min (hold 10 min) Ramp rates ± 2°C/min, Hold times ± 0.5 min
Carrier Gas Flow Helium at 1.2 mL/min (constant) Flow rate ± 0.1 mL/min
Injection Volume 1 µL (splitless) Volume ± 0.2 µL

Table 2: Liquid Chromatography (LC) Parameters (General Guidelines) [2]

Parameter Standard Value Variations for Testing
Column C18 column (e.g., 100 mm x 2.1 mm, 1.7-1.8 µm) Column from different manufacturer, different particle size
Column Oven Temp. 40°C Temperature ± 3°C
Mobile Phase Flow Rate 0.3 mL/min Flow rate ± 0.05 mL/min
Gradient Program As developed for Thenylchlor Gradient timing ± 0.5 min
Injection Volume 5 µL Volume ± 1 µL

Table 3: Mass Spectrometry (MS) Parameters for Robustness Testing [1] [2]

Parameter GC-MS/MS Example [1] UHPLC-QTOF Example [2] Variations for Testing
Ion Source Temp. 230°C Not specified Temperature ± 10°C
Transfer Line Temp. 300°C Not applicable Temperature ± 10°C
Acquisition Mode Multiple Reaction Monitoring (MRM) MS1 and MS2 (SWATH) Alter collision energies ± 20%
Mass Accuracy Not the primary metric Within ±5 ppm N/A

Frequently Asked Questions & Troubleshooting

  • What is the most critical parameter to control for robust this compound quantification? In chromatographic analysis, the mobile phase composition and gradient profile are often the most critical. Small changes can significantly shift this compound's retention time, affecting identification and integration. For GC analysis, the oven temperature ramp rate is equally critical. Always use high-purity solvents and calibrate pumps regularly [1] [2].

  • My recovery for this compound is low and inconsistent. What should I check? Low recovery typically points to issues in sample preparation. First, verify the extraction solvent's effectiveness. This compound's solubility should guide this choice; acetonitrile is common. Second, check the clean-up sorbents. For example, overuse of Graphitized Carbon Black (GCB) can adsorb planar molecules, potentially leading to loss. Reduce the amount of GCB or omit it in your d-SPE step and re-test [1] [3].

  • I observe high background noise or matrix interference in my chromatograms. How can I reduce it? Enhanced sample clean-up is key. If using the QuEChERS method, consider increasing the amount of PSA sorbent to remove more fatty acids and sugars, or C18 to remove non-polar interferents. If using SPE, ensure the washing step is optimized to remove impurities before the target analyte is eluted. You can also try adjusting the chromatographic gradient to better separate this compound from co-eluting matrix components [1].

  • The method performance is highly variable between different matrixes (e.g., brown rice vs. cabbage). Is this normal? Yes, this is a common challenge. Matrix effects can suppress or enhance the analyte signal in the mass spectrometer. The most effective solution is to use matrix-matched calibration standards. Prepare your calibration curves in a blank extract of the same matrix you are testing. This corrects for the matrix effect and provides accurate quantification [2].

References

Thenylchlor detection limit enhancement techniques

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Techniques for Pesticide Detection

The following table summarizes key modern techniques that contribute to lower detection limits and enhanced sensitivity for pesticide residue analysis, which are applicable to compounds like thenylchlor.

Technique / Strategy Key Feature for Enhancing Detection Reported Performance / Improvement
UHPLC-QTOF MS [1] High-resolution mass accuracy (±5 ppm) and full-spectrum data acquisition enable precise identification and trace-level detection. Over 80% of 504 pesticides detected at ≤2.5 μg/kg; LOQs of ≤10 μg/kg for 96.8-98.8% of compounds [1].
GC-Q-Orbitrap [2] Ultra-high resolution (60,000 FWHM) allows for non-targeted screening and accurate identification without physical pesticide standards. Enables screening of over 600 pesticide residues via an electronic ID database [2].
GC-QTOF MS [3] High resolution (12,000 FWHM) and accurate mass operation are effective for targeted and non-targeted screening in complex matrices. >92% of pesticides showed satisfactory recovery (70-120%); high cleanup efficiency in complex tobacco matrix [3].
Nanoporous Matrix for Biosensors [4] Nanostructured carbon matrix immobilizes enzyme, concentrating the analyte and stabilizing the sensor. Lowered detection limit for dichlorvos to picomolar (10⁻¹² M) levels; sensor stability >60 days [4].
Topographically Selective Functionalization [5] A "bottom-up" approach using hydrogel nanoparticles to selectively functionalize only the active sensing region of a nanoscale biosensor. Led to over one order of magnitude improvement in the limit of detection for a photonic crystal biosensor [5].

Detailed Experimental Protocols

Here are detailed methodologies for two of the most impactful techniques from the search results.

Protocol 1: Multiresidue Analysis using UHPLC-QTOF MS [1]

This protocol is designed for the simultaneous detection of hundreds of pesticides in crop samples.

  • Sample Preparation (QuEChERS Method):

    • Homogenize: Finely chop and homogenize 10 g of crop sample with dry ice.
    • Extract: Place the homogenate in a 50 mL centrifuge tube. For dry samples like brown rice, add 10 mL of water and let it moisten for 1 hour. Add 10 mL of acetonitrile and shake vigorously for 10-30 minutes.
    • Partition: Add a salt mixture pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate·2H₂O, 0.5 g Na₂HCitrate·1.5H₂O) to induce liquid-liquid partitioning. Shake immediately and centrifuge.
    • Clean-up: Transfer the supernatant to a dispersive-SPE (d-SPE) tube (e.g., containing 150 mg MgSO₄ and 25 mg PSA). Shake and centrifuge. The resulting extract is ready for analysis.
  • Instrumental Analysis (UHPLC-QTOF MS):

    • Chromatography: Use a C18 column for UHPLC separation. The mobile phase is typically a gradient of water and methanol or acetonitrile, both with modifiers like formic acid or ammonium formate.
    • Mass Spectrometry: Operate the QTOF in data-independent acquisition mode (e.g., SWATH). This collects MS1 (precursor) and MS2 (fragment) data for all ions, creating a comprehensive dataset.
    • Identification: Match the acquired data against a high-resolution spectral library. Key identification parameters include:
      • Mass accuracy: Typically within ±5 ppm [1].
      • Isotope pattern fit.
      • MS/MS spectral fit score: A Fit score ≥70.8 was used for confirmation [1].
Protocol 2: Non-Targeted Screening using GC-Q-Orbitrap [2]

This method focuses on creating and using an electronic ID database for screening without analytical standards.

  • Electronic ID Database Construction:

    • Analyze Standards: Inject pesticide standard solutions into the GC-Q-Orbitrap system.
    • Record Retention Time: Determine the calibrated retention time for each compound.
    • Identify Fragment Ions: From the mass spectrum, select one base peak ion (the fragment with the highest abundance and largest mass number, excluding isotopes) and several confirmation ions.
    • Calculate Intelligent Matching Value (Pm): The database uses a model for identification, where a value of Pm ≥ 90% indicates a positive match. The formula is based on the theoretical accurate mass numbers of the base peak and confirmation ions [2].
  • Sample Analysis and Screening:

    • Sample Prep and Injection: Prepare samples using an appropriate extraction and clean-up method (not detailed in the patent) and inject them into the GC-Q-Orbitrap.
    • Data Acquisition: Run the system in Full MS mode at high resolution (60,000 FWHM).
    • Data Analysis: Software compares the sample data against the electronic ID database. A detection is confirmed if the intelligent matching value (Pm) meets or exceeds the threshold (e.g., ≥90%) [2].

Workflow for Pesticide Residue Analysis

The diagram below outlines the general decision-making and experimental workflow for implementing these advanced detection techniques.

Start Start: Pesticide Residue Analysis MS Mass Spectrometry Technique Selection Start->MS LC Liquid Chromatography (UHPLC) MS->LC GC Gas Chromatography MS->GC HRMS High-Resolution MS (QTOF, Orbitrap) LC->HRMS  For broad screening TQ Tandem MS (QQQ) LC->TQ  For high sensitivity GC->HRMS Screen Goal: Non-Targeted Suspected Screening HRMS->Screen Quant Goal: Targeted Quantification TQ->Quant Database Use Electronic ID or Spectral Library Screen->Database MRM Use MRM Transitions Quant->MRM Result Obtain Identification and Quantitation Database->Result MRM->Result

Frequently Asked Questions

  • Why should I use HRMS like QTOF instead of traditional tandem MS (QQQ) for pesticide analysis? While triple quadrupole (QQQ) instruments excel in sensitivity for targeted analysis of known compounds, HRMS provides full-spectrum data. This allows for non-targeted screening, meaning you can retrospectively search your data for pesticides you didn't initially look for, a major advantage for discovering unexpected contaminants [1].

  • The matrix in my sample is very complex. How can I improve my detection limit? Enhancing the sample clean-up process is crucial. Techniques like mini-SPE have been shown to provide higher cleanup efficiency compared to traditional QuEChERS, leading to less matrix interference and better sensitivity [3]. Furthermore, using a matrix-matched calibration (where standards are prepared in a blank sample extract) is essential to compensate for signal suppression or enhancement caused by the matrix [1].

  • A patent mentions an "Electronic ID database." What is the main advantage of this approach? The primary advantage is that it enables the screening of hundreds of pesticides without the need to purchase and maintain physical analytical standards for each one. This drastically reduces cost and simplifies workflow, as standards can be expensive and have a limited shelf-life [2].

References

Thenylchlor method validation specificity accuracy precision

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor: Background and General Methods

This compound is a selective, pre-emergent amide herbicide developed by Japan's Tokuyama Corporation, used primarily in paddy fields to control annual grasses and broadleaf weeds [1].

For analyzing amide herbicides like this compound in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a commonly used technique due to its high accuracy, precision, and sensitivity [2]. Sample preparation is critical and often involves:

  • Solid Phase Extraction (SPE): Provides effective cleanup for complex samples like traditional Chinese medicines [2].
  • QuEChERS: A popular method known for being quick, easy, cheap, effective, rugged, and safe [3] [2].

The table below summarizes key parameters from recent, related pesticide validation studies that can serve as a reference for the expected performance of a well-validated method.

Parameter Study 1: 260 Pesticides in Urine (LC-MS/MS) [3] Study 2: 147 Pesticides in Herbs (GC-MS/MS) [2]
Application Multiresidue analysis in a biological fluid (human urine) Multiresidue analysis in a complex botanical matrix (honeysuckle)
Extraction Method Scaled-down QuEChERS Solid Phase Extraction (SPE) & QuEChERS
Accuracy (Recovery) 70-120% (for majority of compounds) 70-120% (for over 90% of compounds)
Precision (RSD) ≤ 20% < 20%
Linearity (R²) ≥ 0.988 Up to 0.999
Limit of Quantification (LOQ) 10 ng/mL 0.01–0.05 mg/kg

A Generalized Workflow for Pesticide Method Validation

Although specific data for this compound is unavailable, the following diagram illustrates a standard method validation workflow based on general principles from the search results. This workflow outlines the key experiments you would need to perform.

Methodology start Start: Method Development spec Specificity Assess interference in blank matrix start->spec Define Scope acc Accuracy & Precision Spike recovery at multiple levels (e.g., Low, Mid, High) spec->acc lin Linearity Analyze calibration standards across a defined range acc->lin loq LOQ/LOD Determination Signal-to-noise or empirical approach lin->loq robust Ruggedness/ Robustness Test method under deliberate variations loq->robust complete Method Validation Complete robust->complete

Here are typical protocols for the key experiments in the workflow:

  • Specificity: Inject and analyze a blank sample matrix (e.g., pure water, processed crop material) to confirm no interfering peaks are present at the retention time of this compound [3] [2].
  • Accuracy & Precision: Spike the blank matrix with known concentrations of this compound standard (e.g., at 3-5 levels covering the method's range). Analyze multiple replicates at each level on the same day (repeatability) and on different days (reproducibility). Calculate accuracy as percent recovery and precision as Relative Standard Deviation (RSD) [3] [2].
  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 5-7 levels). Plot the instrument response against the concentration and determine the coefficient of determination (R²) [3].

References

Experimental Protocol for Pesticide Recovery in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

A 2023 study published in ACS Omega developed a high-throughput method for determining 147 pesticide residues in traditional Chinese medicines using GC-MS/MS, which is directly applicable to recovery studies for compounds like thenylchlor [1].

The research compared two sample preparation methods: Solid Phase Extraction (SPE) and QuEChERS. The table below summarizes the key parameters of both protocols for a clear comparison.

Parameter Solid Phase Extraction (SPE) Method QuEChERS Method
Sample Amount 2 g of dried material [1] 2 g of dried material [1]
Extraction Solvent 15 mL ethyl acetate/n-hexane (1:1, v/v) [1] 15 mL acetonitrile/acetic acid (99:1, v/v) [1]
Clean-up Sorbent GCB/NH2 column [1] 400 mg PSA, 400 mg C18, 200 mg GCB, 1200 mg MgSO₄ [1]
Key Additives 5 g sodium chloride [1] 6 g anhydrous MgSO₄, 1.5 g sodium acetate [1]
Analysis Instrument GC-MS/MS [1] GC-MS/MS [1]

The study validated this methodology, achieving limits of detection within 0.01–0.05 mg/kg and recoveries for most of the 147 pesticides within the acceptable range of 70–120% with relative standard deviations below 20% [1]. This demonstrates that the protocol is effective for the simultaneous analysis of multiple pesticides in complex plant matrices.

To help visualize the procedural flow, the following diagram outlines the key steps for both the SPE and QuEChERS methods.

G cluster_SPE SPE Procedure cluster_Que QuEChERS Procedure Start Start: Sample Preparation Hydrate Rehydrate with water and vortex Start->Hydrate SPEnode SPE Method Hydrate->SPEnode QuEChERSnode QuEChERS Method Hydrate->QuEChERSnode SPE1 Extract with Ethyl Acetate/n-Hexane Add NaCl, vortex, sonicate, centrifuge SPEnode->SPE1 Qu1 Extract with Acetonitrile/Acetic Acid Add MgSO₄, NaOAc, vortex, centrifuge QuEChERSnode->Qu1 SPE2 Combine & concentrate supernatant (Nitrogen stream) SPE1->SPE2 SPE3 Purify using GCB/NH2 SPE column SPE2->SPE3 SPE4 Elute, concentrate, reconstitute in n-Hexane SPE3->SPE4 Analysis GC-MS/MS Analysis SPE4->Analysis Qu2 Transfer supernatant to d-SPE tube (PSA, C18, GCB, MgSO₄) Qu1->Qu2 Qu3 Vortex and centrifuge Qu2->Qu3 Qu4 Concentrate supernatant (Nitrogen stream) Qu3->Qu4 Qu5 Reconstitute in Ethyl Acetate Qu4->Qu5 Qu5->Analysis

References

Thenylchlor compared to other chloroacetanilide herbicides

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor Herbicide Profile

The table below summarizes the key characteristics of this compound based on the available data.

Feature Description
IUPAC Name 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1] [2]
CAS Number 96491-05-3 [1] [2]
Molecular Formula C₁₆H₁₈ClNO₂S [1] [2]
Herbicide Activity Pre-emergence or early post-emergence control of annual grasses and broadleaved weeds [1] [2]
Primary Use Paddy rice and various upland crops [1] [2]
Mode of Action (HRAC/WSSA) K3 / Group 15 - Inhibition of Very Long Chain Fatty Acid (VLCFA) synthesis [2]
Efficacy Notes In field trials, activity was equal to or greater than pretilachlor at lower dose rates. Shows good selectivity in rice, legumes, spinach, cotton, and sunflowers [1].

Chemical and Toxicological Comparison

The following table consolidates available quantitative data for this compound. Data for other chloroacetanilides is absent from the search results, highlighting a key information gap.

Property This compound Other Chloroacetanilides (e.g., Alachlor, Acetochlor)
Water Solubility (at 20°C) 11 mg/L (ppm) [1] [2] Information missing
Octanol-Water Partition Coefficient (log P) 3.53 [1] [2] Information missing
Soil DT₅₀ (Typical) 14 days (non-persistent) [2] Information missing
Mammalian Acute Oral LD₅₀ (Rat) > 5000 mg/kg [1] [2] Information missing
Avian Acute LD₅₀ (Bobwhite Quail) > 2000 mg/kg [1] [2] Information missing
Fish LC₅₀ (Carp, 48h) 0.76 mg/L [1] Information missing

Mechanisms of Action and Reactivity

Understanding the shared and distinct behaviors of chloroacetanilides is crucial for comparing their performance and environmental impact.

  • Shared Primary Mode of Action: this compound, like other Group 15 herbicides (e.g., alachlor, metolachlor), inhibits the synthesis of Very Long Chain Fatty Acids (VLCFAs). This disruption blocks the production of key components in plant cell membranes and waxes, ultimately inhibiting cell division and plant growth [2].
  • Molecular Reactivity and Protein Interaction: A key characteristic of chloroacetanilide herbicides is the electrophilic chloroacetamide moiety (-C(=O)CH₂Cl). Research on compounds like alachlor and propachlor shows this group is a potent electrophile that can undergo bimolecular nucleophilic substitution (SN2) reactions with sulfur nucleophiles, such as the thiol group in glutathione (GSH) or reactive cysteine residues in proteins [3] [4].
    • A theoretical study concluded that the SN2 mechanism is the most plausible pathway for the reaction with hydrogen sulfide (HS⁻), with activation free energies around 18 kcal/mol for several chloroacetanilides [3].
    • Recent cellular exposure studies confirm that herbicides like acetochlor, alachlor, and propachlor can covalently modify and destabilize a wide range of cellular proteins, leading to misfolding and loss of function. The specific proteins targeted can vary between the different herbicides [4].

The following diagram illustrates the general SN2 reaction mechanism shared by chloroacetanilide herbicides.

R1 Chloroacetanilide Herbicide TS Transition State R1->TS C-Cl Bond Elongation P1 Protein/GSH Conjugate TS->P1 C-S Bond Formation P2 Chloride Ion (Cl⁻) TS->P2 Cl⁻ Departure Nu Nucleophile (e.g., HS⁻, Protein Cysteine Thiolate) Nu->TS Nucleophilic Attack

Suggested Experimental Protocols for Comparison

To fill the identified data gaps, you could design experiments based on established methodologies from recent literature.

  • Protocol 1: Assessing Protein Destabilization (Hsp40 Affinity Profiling)

    • Objective: To identify and compare the specific cellular proteins destabilized by this compound versus other chloroacetanilides.
    • Methodology: Based on Spivak et al. (2023) [4].
      • Cell Exposure: Treat human cell lines (e.g., HEK293T) with this compound and a comparator herbicide (e.g., alachlor) at a set concentration (e.g., 1 mM) for a short duration (e.g., 30 minutes).
      • Lysate Preparation: Lyse cells and quantify protein.
      • Affinity Purification: Incubate lysates with a mutated chaperone protein (Flag-DNAJB8H31Q) that acts as a sink for misfolded proteins.
      • Protein Identification: Use quantitative mass spectrometry (e.g., TMT-AP-MS) to identify and quantify proteins co-precipitated with the chaperone. Proteins significantly enriched in herbicide-treated samples versus control are considered destabilized targets.
  • Protocol 2: Kinetics of Reaction with Sulfur Nucleophiles

    • Objective: To quantitatively compare the reactivity of this compound with other chloroacetanilides.
    • Methodology: Based on the theoretical and experimental work of Matus et al. (2018) [3].
      • Reaction Setup: Incubate each herbicide with a model nucleophile like glutathione (GSH) or hydrogen sulfide (HS⁻) in a controlled buffer.
      • Kinetic Monitoring: Use techniques like HPLC or UV-Vis spectroscopy to monitor the disappearance of the parent herbicide or the appearance of the conjugate product over time.
      • Data Analysis: Determine the second-order rate constants (k) for the reaction. A higher k value indicates greater reactivity, which may correlate with faster degradation, potential for protein damage, or efficacy.

Research Implications and Future Directions

The information gap regarding direct comparative studies presents a significant opportunity for further research. Key areas to investigate would include:

  • A Direct Head-to-Head Efficacy Trial: A controlled field or greenhouse study comparing this compound's weed control efficacy and crop selectivity against other common chloroacetanilides like acetochlor, metolachlor, and alachlor.
  • Environmental Fate Comparison: A comparative analysis of soil adsorption (Koc), degradation pathways (hydrolysis, photolysis), and leaching potential under identical conditions.
  • Comprehensive Toxicological Profiling: A study comparing the sub-acute and chronic toxicity profiles of these herbicides to non-target organisms, building on the finding that they can induce protein misfolding [4].

References

Thenylchlor relative response factor determination

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor: Basic Chemical Information

This compound is a chloroacetamide herbicide used primarily in paddy fields to control annual grasses and broadleaf weeds [1]. The table below summarizes its core identifiers and properties:

Property Description
IUPAC Name 2-chloro-N-[(3-methoxy-2-thienyl)methyl]-2',6'-dimethylacetanilide [2]
CAS Registry No. 96491-05-3 [2] [3]
Molecular Formula C₁₆H₁₈ClNO₂S [2] [3]
Molecular Weight 323.838 g/mol [3]
Chemical Class Chloroacetamide herbicide [2] [1]
Primary Use Herbicide for paddy fields [1]

Insights on Modern Pesticide Residue Analysis

While the search results do not mention this compound's relative response factor, they detail advanced methodologies used for multiresidue analysis that are relevant for such determinations.

  • The Role of Relative Response Factor (RRF): In quantitative mass spectrometry, the RRF is crucial for achieving accurate results. It is used to calibrate the instrument's response for a target analyte, often by comparing it to a known internal standard. This corrects for variations that can occur during analysis.
  • Advanced Techniques for Multiresidue Analysis: Recent studies emphasize using Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-QTOF) for simultaneous screening of hundreds of pesticides [4]. The general workflow for such analysis is summarized in the diagram below, which is adaptable for RRF determination.

f Pesticide Analysis Workflow start Sample Collection & Homogenization ext QuEChERS Extraction start->ext clean Clean-up & Fat Removal (Acetonitrile-Hexane Partitioning, dSPE) ext->clean prep Preparation of Matrix-Matched Standard Solutions clean->prep inst Instrumental Analysis (LC-MS/MS or UHPLC-QTOF MS) prep->inst cal System Calibration & Relative Response Factor Determination inst->cal end Data Analysis & Quantification cal->end

  • Key Experimental Considerations: The methodologies highlight several critical steps for reliable analysis, particularly for complex matrices:
    • Sample Preparation: The QuEChERS method is standard. For fatty matrices, additional steps like acetonitrile-hexane partitioning (3 times is optimal) are essential to remove lipids that interfere with analysis [5].
    • Matrix Effects: A common practice is to use matrix-matched calibration standards (preparing calibration curves in a blank sample extract) to compensate for signal suppression or enhancement caused by the sample matrix itself [4] [5].
    • Method Validation: Parameters such as Limit of Quantification (LOQ), linearity (r² ≥ 0.990), recovery (70-120%), and relative standard deviation (RSD) are typically evaluated to ensure the method is robust and reliable [4] [5].

How to Proceed with Your Comparison Guide

Since specific RRFs for this compound are not available in public literature, you would typically generate this data through laboratory experimentation. Here is a suggested path forward:

  • Define the Scope: Decide which specific "other alternatives" (e.g., other chloroacetamide herbicides like acetochlor, metolachlor, or dimethenamid-P) you will compare this compound against [1].
  • Establish the Protocol: Adapt the general experimental workflow shown above. Key parameters to define include:
    • Internal Standard: Select a stable, isotopically labeled compound similar to your analytes.
    • Calibration Levels: Prepare a series of concentrations for this compound and the alternative herbicides in both pure solvent and a relevant matrix.
    • Instrument Conditions: Optimize LC separation and MS parameters for all compounds.
  • Conduct Experiments & Calculate RRF: The RRF can be calculated using the formula: RRF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard).

References

Thenylchlor collaborative study method reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor Chemical Profile

The table below summarizes key identification and property data for this compound, which is essential for method development [1].

Property Description
Common Name This compound
IUPAC Name 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide
CAS No. 96491-05-3
Molecular Formula C₁₆H₁₈ClNO₂S
Chemical Structure
Activity Herbicide (pre-emergence or early post-emergence)
Primary Crop Use Rice (200-270 g ai/ha)
Water Solubility 11 ppm (20 °C)
Partition Coefficient (log P) 3.53 (25 °C)

Analytical Methods for Reproducible Pesticide Analysis

Although a specific method for this compound alone was not found, modern multi-residue analysis protocols are highly relevant. The following workflows, adapted from pesticide residue analyses in complex matrices, provide a robust foundation for reproducible this compound measurement [2] [3].

Sample_Preparation Sample Preparation Extraction Extraction • QuEChERS Salts (MgSO₄, NaCl) • Solvent: Acetonitrile Sample_Preparation->Extraction Partitioning Fat Removal • Acetonitrile-Hexane Partitioning (3 rounds for optimal recovery) Extraction->Partitioning Cleanup Clean-up • dSPE with C18 sorbent Partitioning->Cleanup Analysis Instrumental Analysis • LC-MS/MS (TQ) or UHPLC-QTOF • Scheduled MRM mode Cleanup->Analysis Data Data & Validation • Matrix-Matched Calibration • Recovery: 70-120% • RSD ≤ 20% Analysis->Data

Key Methodological Considerations for Reproducibility:

  • Fat Removal is Critical: For fatty matrices, three rounds of acetonitrile-hexane partitioning were found to be optimal, significantly improving the recovery rates for over 83% of target pesticides and ensuring instrument protection [2].
  • Clean-up Selection: Using C18 dispersive Solid-Phase Extraction (dSPE) is highly effective for removing long-chain fatty acids and other non-polar interferences from complex samples [2].
  • Advanced Instrumentation: Two main techniques are recommended:
    • LC-MS/MS (Triple Quadrupole): Operated in scheduled Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for targeted quantification [2] [4].
    • UHPLC-QTOF (Quadrupole Time-of-Flight): Offers high-resolution mass accuracy, enabling both targeted and non-targeted screening. It is excellent for confirming pesticide identity and detecting metabolites [3].
  • Combating Matrix Effects: Using matrix-matched calibration standards (preparing calibration curves in a blank sample extract) is a standard practice to compensate for signal suppression or enhancement, a common challenge in mass spectrometry [2] [3].
  • Validation Parameters: A method is considered reproducible and accurate when it demonstrates a consistent recovery range of 70-120% with a Relative Standard Deviation (RSD) of ≤20% across repeated analyses [2] [4].

How to Approach Method Reproducibility

To establish a reproducible method for this compound:

  • Leverage Existing Frameworks: The methodologies cited here are validated for hundreds of pesticides simultaneously. You can adopt these well-established workflows, simply including this compound in your target list [2] [3].
  • Focus on Validation: The core of reproducibility lies in rigorous in-house validation. Ensure your method meets the recommended performance criteria for recovery, precision (RSD), and linearity in your specific sample matrix [2] [4].
  • Consult Official Guidelines: Refer to documents like the SANTE guidelines (e.g., SANTE/11312/2021) for the latest analytical quality control procedures mandated for official pesticide residue monitoring [3].

References

Thenylchlor analytical method transfer verification

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor Basic Properties

The table below summarizes the key chemical and environmental fate data available for this compound [1] [2].

Property Value / Description
IUPAC Name 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1]
CAS No. 96491-05-3 [1] [2]
Molecular Formula C₁₆H₁₈ClNO₂S [1] [2]
Activity Herbicide (Chloroacetanilide class) [2]
Primary Use Pre-emergence control of weeds in rice crops [2]
Water Solubility 11 mg/L (20 °C) [1] [2]
Octanol-Water Partition Coeff. (log P) 3.53 [1] [2]
Soil Degradation DT₅₀ (typical) 14 days (Non-persistent) [2]
Mammalian Acute Oral LD₅₀ >5000 mg/kg (Low toxicity) [1] [2]

Analytical Method Transfer Guide

Since a direct guide for this compound is unavailable, here is a structured overview of the analytical method transfer process, which is a critical and regulated activity in pharmaceutical and chemical analysis. This framework can serve as a basis for developing your own verification protocol [3] [4].

The following diagram outlines the key phases of a typical analytical method transfer.

MethodTransferWorkflow cluster_phase1 Phase 1: Pre-Transfer Planning cluster_phase2 Phase 2: Execution cluster_phase3 Phase 3: Evaluation & Reporting cluster_phase4 Phase 4: Post-Transfer P1_Start Define Scope & Objectives P1_Team Form Cross-Functional Teams P1_Start->P1_Team P1_Docs Gather Method Documentation P1_Team->P1_Docs P1_Risk Conduct Gap & Risk Analysis P1_Docs->P1_Risk P1_Protocol Develop Transfer Protocol P1_Risk->P1_Protocol P2_Training Personnel Training P1_Protocol->P2_Training P2_Equipment Verify Equipment Readiness P2_Training->P2_Equipment P2_Sample Prepare & Distribute Samples P2_Equipment->P2_Sample P2_Execute Execute Protocol & Generate Data P2_Sample->P2_Execute P3_Data Compile and Analyze Data P2_Execute->P3_Data P3_Criteria Evaluate Against Acceptance Criteria P3_Data->P3_Criteria P3_Report Draft Transfer Report P3_Criteria->P3_Report P3_QA QA Review and Approval P3_Report->P3_QA P4_SOP Develop/Update SOPs P3_QA->P4_SOP P4_Routine Implement Method for Routine Use P4_SOP->P4_Routine

Key Steps and Experimental Design

The workflow is built on several key components:

  • Transfer Approaches: The strategy depends on the method's maturity and lab capabilities. Common approaches include [3] [4]:

    • Comparative Testing: Both labs analyze identical samples; results are statistically compared (e.g., using t-tests or equivalence testing). This is the most common approach for established methods [3].
    • Co-validation: The method is validated simultaneously by both labs, ideal for new methods intended for multi-site use [3] [4].
    • Revalidation: The receiving lab performs a full or partial validation, used when there are significant differences in equipment or conditions [3] [4].
    • Transfer Waiver: Used rarely with strong justification, such as when transferring a simple pharmacopoeia method to an experienced lab [3] [4].
  • Defining Acceptance Criteria: The transfer protocol must pre-define objective criteria for success. These are often based on the method's validation data and purpose [4]. Examples include:

Test Typical Acceptance Criteria
Identification Positive (or negative) identification obtained [4].
Assay Absolute difference between site results: 2-3% [4].
Related Substances Recovery for spiked impurities: 80-120% (level-dependent) [4].
Dissolution Absolute difference in mean results: NMT 10% (<85% dissolved) or NMT 5% (>85% dissolved) [4].
  • Critical Success Factors:
    • Communication: Regular meetings and open dialogue between the sending and receiving labs are vital for success [3] [4].
    • Documentation: A detailed, pre-approved protocol and a final report that includes all raw data, deviations, and a clear conclusion are essential [3].

How to Proceed Without Specific Data

Since a direct guide for this compound is not available, you may need to develop the verification protocol from scratch. Here’s a potential path forward:

  • Consult Official Sources: Check for any monographs or method summaries from international bodies like the FAO or EPA, as they sometimes publish detailed analytical methods for pesticides.
  • Adapt a Known Method: If this compound is structurally similar to another well-documented chloroacetanilide herbicide (like alachlor or metolachlor), you could use an established method for that compound as a starting point and validate it specifically for this compound.
  • Design a New Validation: Based on the chemical properties in the table above, you can design a new analytical method (e.g., using HPLC or LC-MS/MS) and perform a full validation according to ICH Q2(R1) guidelines, which was mentioned in the search results as a standard [3].

References

Thenylchlor and metabolite analysis in crops

Author: Smolecule Technical Support Team. Date: February 2026

Thenylchlor Profile and Analysis Methods

The table below consolidates fundamental information about this compound and general analytical approaches for pesticide residue detection in crops.

Aspect Details on this compound & Analytical Techniques
Common Name This compound [1] [2]
IUPAC Name 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1] [2]
CAS Number 96491-05-3 [1] [2]
Molecular Formula C₁₆H₁₈ClNO₂S [1] [2]
Herbicide Class Chloroacetanilide herbicide [2]
Mode of Action Inhibition of very long chain fatty acids (VLCFA) synthesis, which disrupts cell division and plant growth [2] [3]
Common Formulations Emulsifiable concentrate (EC), suspension concentrate (SC), granule (GR) [1]
Application in Crops Primarily used in paddy rice; also in upland crops for pre-emergence or early post-emergence control of annual grasses and broadleaved weeds [1] [2]
General Analytical Technique LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and UHPLC-QTOF (Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) are modern standards for multi-residue pesticide analysis [4].
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted method for extracting pesticides from crop matrices [4].

Analytical Methodologies for Pesticide Residues

While specific protocols for this compound are not detailed in the current search results, the following established workflows are applicable for its detection and quantification in crops.

Sample Collection & Homogenization Sample Collection & Homogenization Extraction (QuEChERS Method) Extraction (QuEChERS Method) Sample Collection & Homogenization->Extraction (QuEChERS Method) 10g homogenized crop Clean-up (d-SPE) Clean-up (d-SPE) Extraction (QuEChERS Method)->Clean-up (d-SPE) Acetonitrile extract Analysis (UHPLC-MS/MS) Analysis (UHPLC-MS/MS) Clean-up (d-SPE)->Analysis (UHPLC-MS/MS) Purified extract Data Processing & Reporting Data Processing & Reporting Analysis (UHPLC-MS/MS)->Data Processing & Reporting Chromatographic & mass spec data QuEChERS QuEChERS QuEChERS->Extraction (QuEChERS Method) UHPLC-MS/MS UHPLC-MS/MS UHPLC-MS/MS->Analysis (UHPLC-MS/MS)

Key Steps in the Workflow:

  • Sample Preparation: Crops are finely chopped and homogenized, often with dry ice to preserve integrity. A representative subsample (e.g., 10 g) is weighed for analysis [4].
  • Extraction: The QuEChERS method is used. The sample is mixed with solvents like acetonitrile and a salt mixture to induce phase separation and extract pesticides from the crop matrix [4].
  • Clean-up: Dispersive Solid Phase Extraction (d-SPE) is employed to remove co-extracted impurities. This often involves sorbents like Primary Secondary Amine (PSA) to clean the extract [4].
  • Instrumental Analysis:
    • UHPLC-MS/MS: This is a highly sensitive and specific technique. Ultra-High-Performance Liquid Chromatography (UHPLC) separates the compounds, and tandem mass spectrometry (MS/MS) detects and confirms their identity based on precise mass and fragmentation patterns [4]. This method is ideal for targeted quantification of known compounds, including potential metabolites.
    • UHPLC-QTOF: Quadrupole Time-of-Flight (QTOF) mass spectrometry provides high-resolution accurate mass (HRAM) measurements. It is powerful for both targeted screening and non-targeted analysis, which is crucial for identifying unknown metabolites [4].
  • Validation: The method is validated for parameters like sensitivity (Limit of Quantification - LOQ), linearity, accuracy (recovery %), and precision to ensure reliability according to international guidelines [4].

Research Gaps and Future Directions

Based on the search results, the following areas lack sufficient public data and represent opportunities for further research:

  • Comparative Performance Data: Direct, side-by-side experimental comparisons of this compound's efficacy, selectivity, and environmental fate against other chloroacetamide herbicides (like acetochlor, metolachlor, or dimethenamid-P) are not readily available in the current literature [5].
  • Metabolite Identification and Analysis: While analytical techniques are capable, specific studies identifying and quantifying the major metabolites of this compound in various crops and soil are not detailed in the searched publications.
  • Advanced Techniques: The field of pesticide analysis is moving toward high-resolution mass spectrometry for non-targeted screening and metabolomics, which can be applied to comprehensively study the fate and effects of this compound in crops [6] [7].

References

×

XLogP3

3.8

LogP

3.53 (LogP)

Melting Point

73.0 °C

UNII

T8ET5RE8I8

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Vapor Pressure

2.10e-07 mmHg

Pictograms

Irritant

Irritant

Other CAS

96491-05-3

Wikipedia

Thenylchlor

Dates

Last modified: 08-15-2023

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